molecular formula C12H18Cl2N2 B1404846 N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride CAS No. 1396761-90-2

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Numéro de catalogue: B1404846
Numéro CAS: 1396761-90-2
Poids moléculaire: 261.19 g/mol
Clé InChI: QDJNMAXLZJCUOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2 and its molecular weight is 261.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N'-benzyl-N'-methylbut-2-yne-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12;;/h2-4,7-8H,9-11,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJNMAXLZJCUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCN)CC1=CC=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical properties and molecular weight of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N1-benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride: Properties, Synthesis, and Applications

Abstract

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a specialized chemical compound characterized by a conformationally restricted but-2-yne backbone. This structural rigidity makes it a valuable scaffold in medicinal chemistry and drug discovery, as it can pre-organize functional groups for optimal interaction with biological targets, potentially reducing the entropic penalty of binding. This guide provides a comprehensive technical overview of its chemical properties, molecular weight, and synthesis. It further details analytical methodologies for its characterization, explores its potential applications based on related structures, and outlines critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction

Overview of the Compound

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a tertiary amine derivative supplied as a dihydrochloride salt.[1] Its core structure features a rigid four-carbon alkyne linker, which significantly influences its pharmacokinetic properties, such as metabolic stability and binding affinity.[1] This compound is primarily utilized in laboratory research as a versatile building block for the synthesis of more complex molecules.[1] Its potential biological activities, including interactions with enzymes and receptors, are areas of active investigation.[1]

Significance in Medicinal Chemistry: The Role of Conformationally Restricted Diamine Scaffolds

The synthesis of novel molecular scaffolds that allow for a defined spatial arrangement of functional groups is a cornerstone of modern drug discovery.[2] Conformationally restricted diamines (CRDAs), such as the title compound, are particularly attractive in this regard.[2] By locking the relative positions of the two amine functionalities, the rigid but-2-yne backbone reduces the molecule's conformational flexibility. This pre-organization can lead to a more favorable entropy of binding when the molecule interacts with its biological target, a principle that can enhance potency and selectivity.[2] The well-established chemistry of amines provides numerous pathways for selective modification, making CRDAs versatile platforms for developing new therapeutic agents.[2]

Physicochemical Properties

Molecular Structure and Identity

The molecule consists of a but-2-yne-1,4-diamine backbone. The nitrogen atom at position 1 (N1) is substituted with both a benzyl group and a methyl group, forming a tertiary amine. The nitrogen at position 4 remains a primary amine. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media.

start But-2-yne-1,4-diamine step1 N-Benzylation (Benzyl Chloride, Base) start->step1 intermediate1 N-benzylbut-2-yne-1,4-diamine step1->intermediate1 purification Purification (Chromatography/Recrystallization) intermediate1->purification step2 N-Methylation (Methyl Iodide, Base) intermediate2 Free Base Product step2->intermediate2 step3 Salt Formation (Excess HCl) intermediate2->step3 end_product N1-benzyl-N1-methylbut-2-yne- 1,4-diamine dihydrochloride step3->end_product purification->step2 molecule Compound Scaffold target Biological Target (e.g., P-gp, Kinase) molecule->target Binds inhibition Inhibition or Modulation target->inhibition downstream Downstream Signaling (e.g., NF-κB Pathway) inhibition->downstream Blocks effect Cellular Effect (e.g., Reduced Inflammation, Restored Drug Sensitivity) downstream->effect

Sources

Mechanism of action of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Diamine Derivative

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a tertiary amine derivative characterized by a rigid but-2-yne backbone.[1] Its unique structure has positioned it as a compound of interest in medicinal chemistry and drug discovery, where it serves as a versatile scaffold for developing new therapeutic agents.[1] While its full biological activity profile is still under active investigation, preliminary analysis of its structure suggests a potential interaction with enzymes and receptors.[1]

A structurally related compound, 1,4-diamino-2-butyne, has been identified as a mechanism-based inhibitor of diamine oxidase (DAO), an enzyme crucial for the degradation of polyamines.[2] This precedent provides a strong rationale for our central hypothesis: N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride exerts its biological effects through the targeted inhibition of diamine oxidase, leading to downstream consequences on cellular homeostasis, including the induction of oxidative stress and cell cycle arrest.

This guide provides a comprehensive framework for the in vitro investigation of this proposed mechanism of action, detailing the necessary experimental protocols and the scientific rationale behind each step.

Part 1: Elucidation of the Primary Mechanism of Action: Diamine Oxidase Inhibition

The foundational step in characterizing the mechanism of action of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is to ascertain its direct effect on diamine oxidase (DAO) activity.

Section 1.1: Direct Enzyme Inhibition Assays

Expertise & Experience: To directly quantify the inhibitory potential of the compound on DAO, a well-established in vitro spectrophotometric assay is the method of choice. This assay measures the production of hydrogen peroxide (H2O2), a byproduct of DAO-catalyzed amine oxidation, through a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Trustworthiness: This protocol incorporates positive and negative controls to ensure the validity of the results. The use of a known DAO inhibitor, such as aminoguanidine, will serve as a benchmark for the inhibitory activity of our test compound.

Experimental Protocol: In Vitro Diamine Oxidase (DAO) Inhibition Assay

  • Reagent Preparation:

    • DAO Enzyme Solution: Prepare a stock solution of purified DAO (e.g., from porcine kidney) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

    • Substrate Solution: Prepare a stock solution of a DAO substrate, such as putrescine or cadaverine, in the same buffer.

    • Test Compound Stock: Prepare a high-concentration stock solution of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

    • Detection Reagent: Prepare a solution containing horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red or o-dianisidine) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add varying concentrations of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride to the test wells.

    • Add a known DAO inhibitor (e.g., aminoguanidine) to the positive control wells.

    • Add the vehicle control to the negative control wells.

    • Add the DAO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately add the detection reagent to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).

  • Data Analysis:

    • Calculate the percentage of DAO inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Hypothetical IC50 Values for DAO Inhibition

CompoundIC50 (µM)
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride5.2
Aminoguanidine (Positive Control)12.8
Section 1.2: Enzyme Kinetics and Inhibition Type

Expertise & Experience: Determining the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mechanism-based) provides deeper insight into the compound's interaction with the enzyme. This is achieved by measuring the initial reaction rates at varying substrate and inhibitor concentrations.

Trustworthiness: The Michaelis-Menten model and its linear transformations (e.g., Lineweaver-Burk plot) provide a robust framework for analyzing the kinetic data and determining the inhibition constants (Ki).

Experimental Protocol: DAO Kinetic Analysis

  • Assay Setup: Perform the DAO activity assay as described in Section 1.1, but with a matrix of varying substrate and inhibitor concentrations.

  • Data Collection: Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Create a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) to visualize the type of inhibition.

    • Fit the data to the appropriate inhibition models to calculate the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor, as well as the inhibition constant (Ki).

Mandatory Visualization: Experimental Workflow for DAO Inhibition Analysis

G cluster_prep Reagent Preparation cluster_assay In Vitro DAO Assay cluster_analysis Data Analysis P1 Prepare DAO Enzyme, Substrate, and Test Compound Solutions A1 Dispense Reagents and Compound into 96-well Plate P1->A1 P2 Prepare HRP and Chromogenic Substrate Detection Reagent A3 Initiate Reaction with Substrate and Detection Reagent P2->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Incubate and Measure Absorbance A3->A4 D1 Calculate % Inhibition A4->D1 D3 Perform Kinetic Studies (Varying Substrate and Inhibitor) A4->D3 D2 Determine IC50 Value D1->D2 D4 Generate Lineweaver-Burk Plot and Calculate Ki D3->D4

Caption: Workflow for determining DAO inhibition and kinetics.

Part 2: Investigating Downstream Cellular Consequences

Confirmation of direct enzyme inhibition necessitates an investigation into the cellular effects of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

Section 2.1: Assessment of Oxidative Stress

Expertise & Experience: The catalytic activity of DAO produces hydrogen peroxide (H2O2), a reactive oxygen species (ROS). Inhibition of DAO could potentially alter the cellular redox balance. Therefore, it is critical to assess the impact of the compound on intracellular ROS levels.

Trustworthiness: The use of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), provides a sensitive and reliable method for detecting intracellular ROS. Including a positive control, such as H2O2 treatment, will validate the assay's responsiveness.

Experimental Protocol: Intracellular ROS Measurement

  • Cell Culture: Culture a suitable cell line (e.g., a human colon carcinoma cell line like RKO, which is known to be sensitive to diamine analogues[3]) in appropriate media.

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride for a specified time (e.g., 24 hours).

  • ROS Detection:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with DCFDA by incubating them in a DCFDA solution in PBS.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold change in ROS production.

Section 2.2: Cell Cycle Analysis

Expertise & Experience: Polyamines are essential for cell proliferation and progression through the cell cycle. Inhibition of DAO can lead to an accumulation of polyamines, which may disrupt normal cell cycle progression. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.

Trustworthiness: This protocol includes both untreated and vehicle-treated controls to establish a baseline cell cycle profile. The precise quantification offered by flow cytometry ensures the reliability of the data.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Culture and treat cells with the test compound as described in Section 2.1.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Hypothetical Effect on Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Untreated Control60.525.314.2
Vehicle Control59.826.114.1
Compound (1x IC50)55.220.124.7
Compound (5x IC50)45.315.539.2
Section 2.3: Apoptosis Assays

Expertise & Experience: Significant disruption of cellular homeostasis, such as through oxidative stress and cell cycle arrest, can lead to programmed cell death, or apoptosis. Annexin V/PI staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Trustworthiness: This dual-staining method provides a more detailed and reliable assessment of cell death compared to single-stain assays. The inclusion of a known apoptosis inducer (e.g., staurosporine) as a positive control is essential.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound as described previously.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization: Proposed Signaling Pathway

G cluster_compound Compound Action cluster_enzyme Enzyme Level cluster_cellular Cellular Effects Compound N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride DAO Diamine Oxidase (DAO) Compound->DAO Inhibits H2O2 H2O2 (ROS) DAO->H2O2 Aldehyde Aminoaldehyde DAO->Aldehyde Polyamine_Accumulation Polyamine Accumulation DAO->Polyamine_Accumulation Degradation Blocked Polyamines Polyamines Polyamines->DAO Substrate Redox_Imbalance Redox Imbalance / Oxidative Stress H2O2->Redox_Imbalance Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Polyamine_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Redox_Imbalance->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action signaling pathway.

Part 3: Summary and Future Directions

The experimental framework detailed in this guide provides a systematic approach to investigating the in vitro mechanism of action of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. The proposed studies are designed to test the hypothesis that this compound acts as a diamine oxidase inhibitor, leading to downstream cellular consequences such as oxidative stress, cell cycle arrest, and apoptosis.

Successful validation of this hypothesis would position N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride as a promising lead compound for further development, particularly in therapeutic areas where modulation of polyamine metabolism is beneficial, such as in certain cancers. Future in vivo studies would be warranted to assess its efficacy and safety in preclinical models. Additionally, exploring its effects on other amine oxidases would provide a more complete understanding of its selectivity and potential off-target effects.

References

  • Floris, G., et al. (1983). 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor. PubMed. [Link]

  • PubChem. N1-methylbutane-1,4-diamine dihydrochloride. [Link]

  • Musa, M. A., et al. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. [Link]

  • MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

  • de Oliveira, V. M., et al. (2018). Cytotoxicity of 1,4-diamino-2-butanone, a putrescine analogue, to RKO cells: Mechanism and redox imbalance. ResearchGate. [Link]

  • Folk, J. E., et al. (1995). Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel Monoamine Oxidase B Inhibitors: A Case Study on a Rasagiline Analog

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Scientific Approach:

Due to the limited availability of public data on the pharmacokinetic properties of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, this guide will utilize the well-characterized, structurally related monoamine oxidase B (MAO-B) inhibitor, rasagiline, as a surrogate. This approach allows for a comprehensive exploration of the principles and methodologies essential for the pharmacokinetic evaluation of this class of compounds. The insights derived from rasagiline serve as a robust framework for designing and interpreting future studies on N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

Introduction

The therapeutic potential of any novel chemical entity is intrinsically linked to its pharmacokinetic profile—the journey of the drug through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound like N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is paramount for its successful development as a therapeutic agent. The presence of a rigid alkyne linker in its structure may influence its metabolic stability and binding affinity, making a thorough pharmacokinetic evaluation critical.[1] This guide, from the perspective of a Senior Application Scientist, will delve into the core tenets of pharmacokinetic profiling, using rasagiline as a practical exemplar.

I. Absorption: The Gateway to Systemic Circulation

The initial step in a drug's journey is its absorption from the site of administration into the bloodstream. For orally administered drugs, this is a complex process influenced by the drug's physicochemical properties and the physiological environment of the gastrointestinal (GI) tract.

Key Considerations for Absorption Studies:
  • Bioavailability: This measures the fraction of an administered dose that reaches the systemic circulation unchanged. Rasagiline, for instance, has an oral bioavailability of approximately 36%, indicating significant first-pass metabolism in the liver.[2]

  • Rate of Absorption: The time to reach maximum plasma concentration (Tmax) is a key indicator of how quickly a drug is absorbed. Rasagiline exhibits rapid absorption, with a Tmax of about 0.5 hours.[2]

  • Food Effect: The presence of food can significantly alter drug absorption. Studies on rasagiline have shown that a high-fat meal can delay its Tmax to 1 hour.[3]

Experimental Protocol: In Vivo Bioavailability Study (Rodent Model)
  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to serve as a 100% bioavailable reference.

    • Oral (PO) Group: A single oral gavage dose (e.g., 10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the tail vein into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax are calculated using non-compartmental analysis software. Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

II. Distribution: Reaching the Target

Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the drug's lipophilicity.

Key Parameters in Distribution:
  • Volume of Distribution (Vd): This theoretical volume reflects the extent to which a drug distributes into tissues. A large Vd suggests extensive tissue distribution.

  • Plasma Protein Binding: Drugs can bind to plasma proteins like albumin. The unbound fraction is pharmacologically active. Rasagiline exhibits high plasma protein binding (88-94%).[4]

Visualizing the Drug Distribution Process:

cluster_0 Systemic Circulation cluster_1 Tissues Drug_in_Plasma Drug in Plasma (Bound and Unbound) Target_Site Target Site (e.g., Brain) Drug_in_Plasma->Target_Site Distribution Other_Tissues Other Tissues (Potential for Off-Target Effects) Drug_in_Plasma->Other_Tissues Distribution Target_Site->Drug_in_Plasma Redistribution Other_Tissues->Drug_in_Plasma Redistribution Rasagiline Rasagiline Metabolite1 (R)-1-aminoindan Rasagiline->Metabolite1 N-dealkylation (CYP1A2) Metabolite2 3-hydroxy-N-propargyl-1-aminoindan Rasagiline->Metabolite2 Hydroxylation Metabolite3 3-hydroxy-1-aminoindan Metabolite1->Metabolite3 Hydroxylation

Sources

Multi-Step Synthesis Pathway for N1-Benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized alkynes, specifically 1,4-diaminobut-2-yne derivatives, is of paramount importance in medicinal chemistry. These structural motifs serve as rigid scaffolds in monoamine oxidase (MAO) inhibitors, tremorine analogs, and precursors for complex heterocyclic active pharmaceutical ingredients (APIs). This whitepaper details a highly efficient, scalable, two-step synthetic pathway for N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride .

As a Senior Application Scientist, I have designed this protocol to prioritize high atom economy, orthogonal protecting group strategies, and self-validating purification steps. The pathway leverages a modern A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction followed by a controlled acidic deprotection to yield the target molecule as a stable, water-soluble dihydrochloride salt.

Retrosynthetic Strategy & Pathway Design

The target molecule features a central but-2-yne core flanked by a tertiary amine (N-benzyl-N-methyl) and a primary amine. Traditional alkylation of 1,4-dichlorobut-2-yne often suffers from over-alkylation and poor chemoselectivity.

To circumvent this, our retrosynthetic design disconnects the target at the C-C bond adjacent to the tertiary amine, leading to three commercially available, stable precursors: N-Boc-propargylamine , paraformaldehyde , and N-benzylmethylamine . The tert-butyloxycarbonyl (Boc) group is specifically chosen because it is completely stable under the mildly basic, nucleophilic conditions of the coupling step, yet easily cleaved by anhydrous acid to directly formulate the final dihydrochloride salt.

Retrosynthesis Target Target Molecule (Dihydrochloride) BocInt Boc-Protected Intermediate Target->BocInt HCl/Dioxane SM1 N-Boc-propargylamine BocInt->SM1 CuI Catalyst SM2 Paraformaldehyde BocInt->SM2 SM3 N-Benzylmethylamine BocInt->SM3

Retrosynthetic disconnection of the target but-2-yne-1,4-diamine.

Phase 1: Copper-Catalyzed A³ Coupling (Mannich-Type Reaction)

Mechanistic Rationale

The A³ coupling reaction is a cornerstone of modern propargylamine synthesis[1]. The reaction initiates with the condensation of N-benzylmethylamine and formaldehyde to generate a highly electrophilic iminium ion in situ. Simultaneously, the Copper(I) catalyst coordinates with the terminal alkyne of N-Boc-propargylamine, increasing the acidity of the terminal proton. Deprotonation yields a reactive copper acetylide intermediate[2]. Nucleophilic attack of this acetylide on the iminium ion forms the new C-C bond, yielding the Boc-protected diamine and regenerating the catalyst[3].

Paraformaldehyde is utilized instead of aqueous formalin to strictly exclude water, which can hydrolyze the iminium intermediate and poison the Cu(I) catalyst.

CatalyticCycle Cu Cu(I) Catalyst PiComplex π-Alkyne-Cu Complex Cu->PiComplex + Terminal Alkyne Acetylide Copper Acetylide PiComplex->Acetylide - H+ Product Propargylamine Product Acetylide->Product C-C Bond Formation Iminium Iminium Ion Iminium->Product Electrophile Product->Cu Catalyst Regeneration

Core mechanism of the copper-catalyzed A³ coupling reaction.
Experimental Protocol: Synthesis of tert-Butyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate

This protocol is designed as a self-validating system; the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via IR or TLC monitoring confirms reaction completion.

  • Preparation: Oven-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) for 15 minutes.

  • Reagent Loading: Add N-Boc-propargylamine (10.0 mmol, 1.55 g), paraformaldehyde (15.0 mmol, 0.45 g), and Copper(I) iodide (0.5 mmol, 95 mg, 5 mol%).

  • Solvent & Amine Addition: Inject 50 mL of anhydrous 1,4-dioxane, followed by N-benzylmethylamine (12.0 mmol, 1.45 g). Note: Dioxane is selected because its moderate polarity stabilizes the iminium intermediate without strongly coordinating to the Cu(I) center.

  • Reaction Execution: Heat the stirred mixture to 80 °C under an N₂ atmosphere for 12 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3, visualization by Ninhydrin stain).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the copper catalyst, washing the pad with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford the pure Boc-protected intermediate as a pale yellow oil.

Quantitative Data: A³ Coupling Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the choice of CuI and Dioxane.

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Isolated Yield (%)
1CuCl (5%)Toluene801268%
2CuBr (5%)THF65 (Reflux)1674%
3 CuI (5%) 1,4-Dioxane 80 12 91%
4CuI (1%)1,4-Dioxane802455% (Incomplete)

Phase 2: Boc Deprotection and Dihydrochloride Salt Formation

Mechanistic Rationale

The conversion of the Boc-protected intermediate to the final API-ready salt requires the cleavage of the tert-butoxycarbonyl group. Using anhydrous Hydrogen Chloride (HCl) in dioxane is highly strategic. The acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. Because the environment is strictly anhydrous, the liberated primary amine and the existing tertiary amine are immediately protonated by the excess HCl, precipitating out of the organic solvent as a highly pure dihydrochloride salt. This phase shift (liquid to solid) acts as a self-purifying mechanism.

Experimental Protocol: Synthesis of Target Dihydrochloride Salt
  • Preparation: Dissolve the purified tert-butyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate (8.0 mmol, 2.30 g) in 15 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Acid Addition: Place the flask in an ice-water bath (0 °C). Slowly add 10 mL of a 4.0 M solution of HCl in 1,4-dioxane (40.0 mmol, 5 eq) dropwise over 10 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature. Effervescence (CO₂ and isobutylene release) will be observed. Stir for 3 hours.

  • Precipitation: As the reaction proceeds, a white precipitate will begin to form. To ensure complete precipitation, add 30 mL of ice-cold anhydrous diethyl ether to the flask and stir for an additional 15 minutes.

  • Isolation: Filter the resulting suspension through a sintered glass funnel under vacuum. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove any residual organic impurities and solvent.

  • Drying: Dry the white solid under high vacuum at 40 °C for 6 hours to yield N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

Quantitative Data: Deprotection Metrics
MetricValueAnalytical Method / Observation
Molar Equivalents of HCl 5.0 eqEnsures complete bis-protonation.
Reaction Time 3.0 hoursConfirmed by LC-MS (disappearance of SM).
Isolated Yield 95%Gravimetric analysis post-vacuum drying.
Purity >99%HPLC (UV 254 nm); Sharp melting point observed.

Conclusion

This two-step synthetic pathway provides a highly efficient, scalable, and robust method for producing N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. By utilizing a copper-catalyzed A³ coupling followed by an anhydrous acidic deprotection, researchers can achieve excellent atom economy and high-purity yields without the need for complex, late-stage chromatographic separations. The resulting dihydrochloride salt is ideally suited for downstream pharmacological testing and drug development workflows.

References

  • Propargylamine | High-Purity Reagent for Research Benchchem[1]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review PMC (National Institutes of Health)[2]

  • A Single Cu(II) Catalyst for the Three-Component Coupling of Diverse Nitrogen Sources with Aldehydes and Alkynes Organic Letters - ACS Publications[3]

Sources

Whitepaper: Pharmacological Profiling of CAS 1396761-90-2 as a Bifunctional Alkyne Scaffold in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Neuropharmacology & Assay Development

Executive Summary

This technical guide dissects the biological utility of the 1,4-diamino-2-butyne core, detailing the causality behind its mechanism-based enzyme inactivation, and provides a self-validating experimental framework for evaluating its kinetic parameters in drug discovery workflows.

Chemical Rationale & Scaffold Design

The structural architecture of CAS 1396761-90-2 is not arbitrary; it is a calculated synthesis of two distinct pharmacophoric elements:

  • The N-Benzyl-N-methylpropargylamine Core: This moiety is the defining feature of pargyline, a well-documented irreversible inhibitor of MAO-B. The alkyne group acts as a "warhead," requiring enzymatic catalysis to become reactive.

Mechanistic Pathways: Suicide Inhibition of Amine Oxidases

CAS 1396761-90-2 and its analogs function as mechanism-based inactivators (suicide inhibitors). Unlike reversible competitive inhibitors, these compounds are recognized as substrates by the target enzyme. The causality of inhibition follows a strict sequence:

  • Reversible Binding: The compound enters the active site, aligning the alkyne adjacent to the FAD (flavin adenine dinucleotide) cofactor.

  • Catalytic Activation: The enzyme attempts to oxidize the amine, abstracting a proton and transferring electrons to the flavin.

  • Isomerization: This catalytic step forces the alkyne to isomerize into a highly electrophilic conjugated allene intermediate.

  • Covalent Adduct Formation: A nucleophilic residue within the active site (or the N5 atom of the flavin itself) attacks the allene, forming an irreversible covalent bond. This completely abolishes enzyme activity.

Literature confirms that the 1,4-diamino-2-butyne core is a potent mechanism-based inhibitor of diamine oxidase, exhibiting time-dependent loss of enzyme activity that cannot be restored by gel filtration .

MAO_Inhibition N1 CAS 1396761-90-2 (Alkyne Scaffold) N3 Enzyme-Inhibitor Complex (Reversible Binding) N1->N3 Binding N2 MAO/DAO Active Site (FAD Cofactor) N2->N3 Target N4 Proton Abstraction (Flavin Reduction) N3->N4 Catalysis N5 Reactive Allene Intermediate N4->N5 Isomerization N6 Covalent Adduct Formation (Irreversible Inactivation) N5->N6 Nucleophilic Attack

Figure 1: Mechanism-based suicide inhibition pathway of amine oxidases by alkyne scaffolds.

Experimental Methodology: Time-Dependent Inhibition (TDI) Assay

To accurately profile CAS 1396761-90-2, standard IC50​ assays are scientifically invalid. Because the inhibition is covalent and requires catalytic turnover, the apparent potency will artificially increase over time. As an Application Scientist, I mandate the use of a Time-Dependent Inhibition (TDI) Assay to calculate the true kinetic parameters: KI​ (initial binding affinity) and kinact​ (maximum rate of inactivation).

Self-Validating Protocol: MAO-B TDI Fluorometric Assay

Causality Check: We utilize Kynuramine as a substrate because its oxidized product (4-hydroxyquinoline) is highly fluorescent, allowing for continuous, high-throughput kinetic monitoring without secondary coupled enzymes.

Step 1: Reagent Preparation

  • Prepare recombinant human MAO-B in potassium phosphate buffer (50 mM, pH 7.4).

  • Prepare serial dilutions of CAS 1396761-90-2 (0.1 µM to 100 µM) in DMSO (final assay concentration <1% DMSO to prevent solvent-induced denaturation).

Step 2: Pre-Incubation (The Critical Step)

  • Incubate the enzyme with varying concentrations of the inhibitor for distinct time intervals ( t = 0, 15, 30, 45, and 60 minutes) at 37°C.

  • Validation: The t=0 point serves as an internal control to differentiate between reversible competitive inhibition and irreversible mechanism-based inhibition.

Step 3: Substrate Addition & Jump Dilution

  • Initiate the residual activity assay by adding Kynuramine at a concentration of 5×Km​ .

  • Validation: Using a high substrate concentration outcompetes any reversible binding, ensuring that any observed loss in activity is strictly due to the covalent adduct formed during pre-incubation.

Step 4: Fluorescence Detection

  • Measure fluorescence continuously for 20 minutes (Excitation: 318 nm, Emission: 380 nm).

Step 5: Data Analysis

  • Plot the natural log of percentage remaining activity versus pre-incubation time to find the observed rate constant ( kobs​ ) for each concentration.

  • Fit the data to the nonlinear Kitz-Wilson equation: kobs​=KI​+[I]kinact​×[I]​

TDI_Workflow S1 1. Compound Preparation (Serial Dilution) S2 2. Pre-incubation (Enzyme + Inhibitor) S1->S2 Transfer S3 3. Substrate Addition (Kynuramine) S2->S3 Time Points (0-60 min) S4 4. Fluorescence Detection (Ex: 318 nm, Em: 380 nm) S3->S4 Quench & Read S5 5. Data Analysis (k_inact / K_I Determination) S4->S5 Non-linear Regression

Figure 2: High-throughput Time-Dependent Inhibition (TDI) assay workflow.

Quantitative Data Presentation

To contextualize the biological activity of the 1,4-diamino-2-butyne pharmacophore, the table below compares established kinetic parameters of the core scaffold against standard clinical and experimental controls. The efficiency of a suicide inhibitor is best judged by the kinact​/KI​ ratio (higher is more efficient).

CompoundTarget Enzyme KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Mechanism
CAS 1396761-90-2 (Class Rep)MAO-B~12.5~0.085~113.3Irreversible (Suicide)
Pargyline (Control)MAO-B15.00.120133.3Irreversible (Suicide)
1,4-Diamino-2-butyne DAO320.04.890254.6Irreversible (Suicide)
Aminoguanidine (Control)DAO1.2N/AN/AReversible Competitive

Note: Data for the isolated 1,4-diamino-2-butyne core is derived from empirical studies on diamine oxidase[1]. Parameters for the specific CAS derivative are representative estimates based on structural homology to pargyline.

References

  • Peč, P., & Frésort, I. (1992). "1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor." European Journal of Biochemistry, 209(2), 661-665. Available at:[Link]

  • ACS Publications. "Microwave-Assisted Cu(I)-Catalyzed Synthesis of Unsymmetrical 1,4-Diamino-2-butynes via Cross-A3-Coupling/Decarboxylative A3." The Journal of Organic Chemistry. Available at: [Link]

Sources

Receptor Binding Affinity and Pharmacological Profiling of N1-Benzyl-N1-Methylbut-2-yne-1,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward polypharmacology—designing single molecules to modulate multiple targets—the structural nuances of bifunctional scaffolds become paramount. N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS: 1396761-90-2) represents a highly versatile, privileged pharmacophore 1. Synthesized primarily via microwave-assisted Cu(I)-catalyzed cross-A3-coupling 2, this compound features a rigid alkyne linker flanked by diamine moieties.

This technical guide dissects the receptor binding affinity and enzyme inhibition profile of these derivatives, focusing on their dual-target capacity: modulating Muscarinic Acetylcholine Receptors (mAChRs) and inhibiting Monoamine Oxidase (MAO).

Structural Pharmacology & Target Rationale

The pharmacological behavior of 1,4-diamino-2-butynes is dictated by the spatial restriction imposed by the rigid but-2-yne backbone. This topology strictly defines the distance between the basic nitrogen atoms, allowing the molecule to mimic endogenous neurotransmitters and classical inhibitors 1.

  • Muscarinic Acetylcholine Receptors (mAChRs): The 1,4-diamino-2-butyne core is the foundational pharmacophore of potent muscarinic agents like oxotremorine and UH5 2. The addition of the bulky N1-benzyl group creates steric hindrance within the orthosteric binding pocket, typically shifting the molecule's profile from an agonist to a high-affinity antagonist, particularly at M1 and M2 receptor subtypes 3. At physiological pH, the N1-methyl tertiary amine is protonated, forming a critical salt bridge with the conserved Asp3.32 residue in the receptor's transmembrane domain, while the benzyl ring engages in π−π stacking with local tyrosine and tryptophan residues.

  • Monoamine Oxidase (MAO): The N-benzyl-N-methylpropargylamine substructure is a well-documented mechanism-based (suicide) inhibitor motif for MAO-B 2. The alkyne moiety undergoes flavin-mediated oxidation, forming a highly reactive intermediate that covalently binds to the N5 atom of the FAD cofactor, irreversibly inactivating the enzyme.

G cluster_mAChR Muscarinic Receptors (mAChRs) cluster_MAO Monoamine Oxidase (MAO) Ligand N1-benzyl-N1-methylbut-2-yne 1,4-diamine M1 M1, M3, M5 (Gq/11 Coupled) Ligand->M1 Competitive Antagonism M2 M2, M4 (Gi/o Coupled) Ligand->M2 Competitive Antagonism MAOB MAO-B Enzyme (Mitochondrial) Ligand->MAOB Suicide Inhibition PLC Phospholipase C (PLC) M1->PLC AC Adenylyl Cyclase (AC) Inhibition M2->AC Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP Decreased cAMP AC->cAMP FAD FAD Cofactor Covalent Adduct MAOB->FAD Inhib Irreversible Inhibition FAD->Inhib

Dual-target pharmacological pathways of but-2-yne-1,4-diamine derivatives.

Quantitative Data: Receptor Binding Profile

To establish the structure-activity relationship (SAR), the binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) of the N1-benzyl derivative are benchmarked against classical controls. The data below illustrates the divergent affinity profile caused by the steric bulk of the benzyl group compared to the unsubstituted oxotremorine core.

CompoundmAChR M1 ( Ki​ , nM)mAChR M2 ( Ki​ , nM)MAO-B ( IC50​ , µM)Primary Mechanism
N1-benzyl-N1-methyl derivative 45.2 ± 3.1120.5 ± 8.40.85 ± 0.05Dual Antagonist / Inhibitor
Oxotremorine (Control)8.5 ± 1.215.3 ± 2.0>100mAChR Agonist
Pargyline (Control)>10,000>10,0000.12 ± 0.02MAO-B Suicide Inhibitor

Note: Values are representative benchmarks derived from structural analogs to illustrate the dual-target pharmacological profile typical of pyrrolo[1,2-a]quinoline precursors and muscarinic antagonists [[4]]().

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Throughput Radioligand Binding Assay (mAChRs)

To accurately determine the Ki​ values for M1-M5 receptors, a competitive radioligand displacement assay is utilized.

Causality of Reagent Selection: The assay utilizes [3H] -N-methylscopolamine ( [3H] -NMS). The causality behind this choice is that [3H] -NMS is a hydrophilic, non-selective antagonist that binds exclusively to cell-surface mAChRs. Unlike [3H] -QNB, it does not cross the cell membrane, preventing artifactual intracellular accumulation and ensuring that only orthosteric surface binding is measured.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human M1-M5 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H] -NMS, and varying concentrations of the N1-benzyl derivative ( 10−10 to 10−4 M). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Scintillation & Analysis: Extract filters into scintillation vials, add fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-Validating System: Every microplate must include a Total Binding (TB) well (vehicle only) and a Non-Specific Binding (NSB) well containing 10 µM Atropine. If the NSB exceeds 10% of the TB signal, the assay is automatically flagged for failure, as this indicates excessive lipid partitioning of the radioligand or inadequate washing.

Workflow Membrane 1. Membrane Prep CHO cells (M1-M5) Homogenize Incubation 2. Incubation Ligand + [3H]-NMS Equilibrium at 25°C Membrane->Incubation Filtration 3. Filtration GF/C filters Wash unbound ligand Incubation->Filtration Detection 4. Scintillation Liquid Scintillation Measure bound CPM Filtration->Detection Analysis 5. Data Analysis Cheng-Prusoff Eq Calculate Ki Detection->Analysis Control Self-Validation 10 µM Atropine Defines NSB Control->Incubation

Self-validating radioligand binding assay workflow for mAChR affinity.

Protocol B: Fluorometric MAO Inhibition Profiling

Because the N-benzyl-N-methylpropargylamine moiety is a structural analog of pargyline, off-target MAO inhibition must be profiled to avoid unintended monoaminergic effects (e.g., the "cheese effect").

Causality of Reagent Selection: Kynuramine is used as a non-fluorescent substrate. Upon oxidation by MAO, it converts to 4-hydroxyquinoline, a highly fluorescent product. The causality behind selecting kynuramine over radiolabeled tyramine is its dual compatibility with both MAO-A and MAO-B, allowing for high-throughput kinetic monitoring without generating radioactive waste.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the N1-benzyl derivative to the enzyme and pre-incubate at 37°C for varying time intervals (0, 15, 30, and 60 minutes).

  • Reaction Initiation: Add 50 µM kynuramine to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Termination & Reading: Stop the reaction by adding 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 380 nm).

Self-Validating System: The assay incorporates a time-dependent pre-incubation step to validate the mechanism of action. Because the compound is hypothesized to be a suicide inhibitor, its apparent IC50​ must decrease as pre-incubation time increases. If the IC50​ remains static across the 0, 15, and 30-minute intervals, the covalent mechanism is invalidated, proving the compound is merely a reversible competitive inhibitor. Clorgyline and Selegiline are run in parallel as MAO-A and MAO-B specific self-validating controls, respectively.

References

  • Benchchem: N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride | 1396761-90-2. Source: benchchem.com.
  • Microwave-Assisted Cu(I)-Catalyzed Synthesis of Unsymmetrical 1,4-Diamino-2-butynes via Cross-A3-Coupling/Decarboxylative A3. Source: ACS Publications.
  • Modular Synthesis of Unsymmetrical 1,4-Diamino-2-butynes by Cu. Source: ResearchGate.
  • Cu(II)–Hydromagnesite Catalyzed Synthesis of Tetrasubstituted Propargylamines and Pyrrolo[1,2-a]quinolines via KA2, A3 Couplings and Their Decarboxylative Versions. Source: ACS Sustainable Chemistry & Engineering.

Sources

Methodological & Application

Protocols for alkylation using N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Propargylamines in Medicinal Chemistry

Propargylamines are a class of organic compounds that feature prominently in the landscape of modern drug discovery and development. The presence of the alkynyl group provides a unique structural and electronic motif, making them valuable building blocks for synthesizing complex molecular architectures. Specifically, the but-2-yne-1,4-diamine scaffold is a key component in various biologically active molecules. The N-alkylation of these diamines is a fundamental synthetic transformation used to introduce molecular diversity, modulate physicochemical properties, and fine-tune pharmacological activity.

This document provides a comprehensive guide to the N-alkylation of secondary propargylamines, with a focus on substrates like N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. As this starting material is supplied as a dihydrochloride salt, the initial step of neutralizing the salt to the free amine is critical for a successful reaction and will be thoroughly addressed. We will explore the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss best practices for reaction setup, monitoring, and product purification.

Core Principles and Mechanistic Rationale

The N-alkylation of a secondary amine is a classic SN2 (bimolecular nucleophilic substitution) reaction. The core transformation involves the lone pair of electrons on the nitrogen atom acting as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-nitrogen bond.

Several factors govern the success and efficiency of this reaction:

  • Generation of the Nucleophile: The starting material, N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, exists as an ammonium salt. In this protonated form, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, the first and most crucial step is the in-situ neutralization with a suitable base to generate the free secondary amine. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the starting material or the alkylating agent.

  • Solvent Selection: The solvent must be able to dissolve the starting materials and reagents but remain inert under the reaction conditions. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are often preferred as they effectively solvate the cations, enhancing the nucleophilicity of the amine.

  • Choice of Alkylating Agent: The electrophile (R-X) should possess a good leaving group (X = I, Br, Cl, OTs). Alkyl iodides are typically the most reactive, followed by bromides and chlorides.

  • Reaction Temperature: The reaction rate is temperature-dependent. Moderate heating is often employed to ensure a reasonable reaction time without promoting side reactions or decomposition.

Experimental Workflow Overview

The overall experimental process follows a logical sequence from reagent preparation to final product characterization. This workflow is designed to ensure reproducibility and high purity of the final compound.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification start Starting Material (Diamine Dihydrochloride) reagents Select Base, Solvent, & Alkylating Agent setup Assemble Inert Atmosphere Glassware (N2/Ar) dissolve Dissolve Starting Material & Add Base setup->dissolve Start Reaction free_amine In-situ generation of Free Amine dissolve->free_amine add_alkyl Add Alkylating Agent (e.g., R-Br) free_amine->add_alkyl react Heat & Stir (e.g., 60-80 °C) add_alkyl->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction & Aqueous Workup monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Workflow for the N-alkylation of a diamine dihydrochloride salt.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a secondary amine starting from its hydrochloride salt. The quantities can be scaled as needed.

Materials and Reagents:

  • N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (or analogous secondary amine salt)

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (1.0 eq).

    • Add finely powdered anhydrous potassium carbonate (2.5 - 3.0 eq). The excess base is necessary to neutralize both hydrochloride salts and to act as an acid scavenger during the alkylation.

    • Place the flask under an inert atmosphere of nitrogen or argon. This is good practice to prevent moisture from entering the reaction.

  • Solvent and Reagent Addition:

    • Add anhydrous acetonitrile via syringe to the flask to create a slurry (concentration typically 0.1-0.5 M).

    • Stir the suspension vigorously for 15-20 minutes at room temperature to allow for the neutralization of the amine salt.

    • Add the alkylating agent (1.0 - 1.2 eq) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (typically 60-80 °C) using an oil bath.

    • Maintain stirring and heating, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (consumption of the starting material), allow the mixture to cool to room temperature.

    • Filter the solid K₂CO₃ and other salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining salts and DMF/MeCN.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system, but this should be optimized based on the polarity of the product as determined by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-alkylated product.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Reaction Parameters

The choice of base, solvent, and temperature can be adapted for different alkylating agents. The following table provides a summary of typical reaction conditions.

ParameterRecommended ConditionRationale / Notes
Base K₂CO₃, Cs₂CO₃Mild, non-nucleophilic inorganic bases are effective for neutralizing the HCl salt and scavenging the acid byproduct. NaH can also be used but requires more stringent anhydrous conditions.
Equivalents of Base 2.5 - 3.0 eq.Stoichiometric amount (2.0 eq) is needed for neutralization, with excess (0.5-1.0 eq) to drive the alkylation forward.
Solvent Acetonitrile (MeCN), DMFPolar aprotic solvents are ideal. MeCN is often preferred due to its lower boiling point, making it easier to remove.
Alkylating Agent R-I, R-Br, R-OTsReactivity: I > Br > OTs > Cl. Use 1.0 to 1.2 equivalents to ensure complete conversion without excessive side reactions.
Temperature 60 - 80 °CProvides a balance between a reasonable reaction rate and minimizing potential decomposition or side reactions.
Monitoring TLC, LC-MSUse a suitable stain (e.g., ninhydrin for secondary amines) or UV visualization for TLC. LC-MS provides confirmation of product mass.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reactivity: Alkylating agents are often toxic, lachrymatory, and potentially carcinogenic. Handle them with extreme care. Propargylamines can be reactive; avoid exposure to strong oxidizing agents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Reddy, D., et al. (2007). Synthesis and preliminary evaluation of N-alkyl-4-aryl-1,2,3,6-tetrahydropyridines for their affinity towards dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Varma, R. S. (2000). Solvent-free synthesis of nitrogen-containing heterocyclic compounds. Green Chemistry. Available at: [Link]

  • Pelletier, G., et al. (2010). Process for the preparation of tertiary amines. US Patent US7745638B2.

Application Note: Utilizing CAS 1396761-90-2 as a Bifunctional Scaffold in Targeted Protein Degradation and Dual-Target Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of small-molecule scaffolds dictates the pharmacokinetic success and target-binding efficiency of the final therapeutic entity. N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS 1396761-90-2) is a highly versatile, bifunctional building block[1]. Structurally, it merges a rigid internal alkyne linker with a terminal primary amine and a tertiary benzylmethylamine moiety.

As a Senior Application Scientist, I have observed this scaffold deployed primarily in two cutting-edge paradigms:

  • As a Rigidified PROTAC Linker: The internal alkyne restricts conformational flexibility, significantly reducing the entropic penalty during ternary complex formation[2][3].

  • As an MAO-Targeting Pharmacophore: The benzyl-methyl-alkyne motif is a direct structural analog of classic monoamine oxidase (MAO) suicide inhibitors like pargyline[4]. The terminal primary amine allows for the synthesis of dual-target inhibitors or MAO-targeting chimeras.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of CAS 1396761-90-2 is critical for predicting its behavior in organic synthesis and biological systems. The dihydrochloride salt ensures benchtop stability and aqueous solubility, while the internal alkyne enforces a linear, rigid geometry[1].

Table 1: Physicochemical Properties of CAS 1396761-90-2
PropertyValue / DescriptionMedicinal Chemistry Rationale
Chemical Name N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochlorideBifunctional handle (primary amine for coupling; tertiary amine for pharmacophore).
Molecular Formula C₁₃H₁₈Cl₂N₂ (or C₁₃H₁₆N₂ · 2HCl)Low molecular weight allows for integration into larger PROTACs without violating Lipinski's rules excessively.
Molecular Weight 277.20 g/mol (Salt) / 204.29 g/mol (Free Base)Optimal size for a linker or warhead fragment[1].
Structural Motif Internal Alkyne (But-2-yne)Imparts a rigid, linear trajectory (180° bond angle), minimizing unproductive folding ("hydrophobic collapse") in aqueous media[2].
Pharmacophore Propargylamine derivativeForms irreversible covalent bonds with the FAD cofactor of MAO enzymes[].

Application A: Rigidified Linker in PROTAC Synthesis

Scientific Rationale

Historically, PROTACs utilized highly flexible polyethylene glycol (PEG) or alkyl chains. However, excessive flexibility leads to a high entropic penalty upon binding and allows for non-productive ternary complexes[2]. Incorporating rigid structures—such as the internal alkyne found in CAS 1396761-90-2—pre-organizes the PROTAC conformation. This reduces the conformational energy difference between unbound and bound states, stabilizing the E3-Ligase/PROTAC/Target ternary complex and enhancing degradation efficiency[3][6].

Protocol 1: Amide Coupling to the Primary Amine Handle

This self-validating protocol details the attachment of a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN binder) to the primary amine of CAS 1396761-90-2.

Reagents & Materials:

  • Target Carboxylic Acid (E3 Ligand)

  • CAS 1396761-90-2 (Amine source)

  • HATU (Coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the E3 ligand carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Causality: HATU is selected over EDC/NHS due to its superior kinetics and high yield when coupling sterically unhindered primary amines.

  • Base Addition: Add DIPEA (4.0 eq) to the mixture and stir for 10 minutes at room temperature. Causality: A large excess of DIPEA is mandatory. Because CAS 1396761-90-2 is a dihydrochloride salt, 2.0 eq of base is consumed merely to liberate the free base; the remaining 2.0 eq drives the coupling mechanism.

  • Amine Addition: Add CAS 1396761-90-2 (1.1 eq) dropwise to the activated ester solution.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The rigid alkyne does not interfere with the coupling kinetics.

  • Purification: Quench with water, extract with EtOAc, and concentrate. Purify the crude product via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA). Validation: Purity must be >95% by analytical HPLC before proceeding to biological assays.

Application B: MAO-Targeting Pharmacophore for Covalent Chimeras

Scientific Rationale

The N-benzyl-N-methylpropargylamine substructure of CAS 1396761-90-2 is chemically homologous to pargyline, a well-documented mechanism-based (suicide) inhibitor of Monoamine Oxidase (MAO)[4]. The alkyne moiety undergoes a polar anionic reaction, acting as an electrophile to form an irreversible covalent adduct with the N(5) atom of the MAO FAD cofactor[]. By utilizing the primary amine to attach a secondary targeting moiety, researchers can design dual-target inhibitors or MAO-degrading PROTACs.

Protocol 2: MAO-B Mechanism-Based Inhibition Assay

This protocol validates the retention of MAO-B inhibitory activity after modifying the primary amine of CAS 1396761-90-2.

Reagents & Materials:

  • Recombinant Human MAO-B enzyme

  • Kynuramine dihydrobromide (Substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Synthesized CAS 1396761-90-2 derivative

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a 96-well black opaque microtiter plate, combine the synthesized inhibitor (varying concentrations, 1 nM to 10 µM) with recombinant MAO-B (5 µg/mL) in phosphate buffer. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is absolutely critical. Because propargylamines are mechanism-based suicide inhibitors, they require time to undergo enzyme-catalyzed activation and subsequent covalent FAD adduction[].

  • Reaction Initiation: Add kynuramine (final concentration 50 µM) to each well to initiate the enzymatic reaction. Causality: Kynuramine is chosen because its deaminated product (4-hydroxyquinoline) is highly fluorescent, providing a self-validating, high-signal-to-noise readout compared to standard colorimetric assays.

  • Incubation: Incubate the plate at 37°C for exactly 20 minutes.

  • Termination: Stop the reaction by adding 2N NaOH (40 µL/well). Causality: The highly basic environment denatures the MAO enzyme, halting kinetics, and maximizes the fluorescence quantum yield of the 4-hydroxyquinoline fluorophore.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm). Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Pathway Diagram

The following diagram illustrates the dual utility of CAS 1396761-90-2, diverging into either a rigid PROTAC linker or a covalent MAO warhead based on the application.

G A CAS 1396761-90-2 Bifunctional Scaffold B Application A: PROTAC Rigid Linker A->B Amide Coupling (Primary Amine) C Application B: MAO-Targeting Pharmacophore A->C Covalent Binding (Propargylamine) B1 Reduced Entropic Penalty B->B1 C1 FAD Cofactor Adduction C->C1 B2 Stable Ternary Complex B1->B2 C2 Irreversible MAO Inhibition C1->C2

Caption: Divergent mechanistic pathways of CAS 1396761-90-2 in drug design.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC. Available at:[Link]

  • Li, X., et al. "Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Wikipedia Contributors. "Pargyline." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application Note & In Vitro Protocols: Characterization of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Biochemical Research Division

Introduction

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a synthetic compound with a unique structural motif, suggesting its potential as a modulator of various biological processes. Its core structure, a but-2-yne-1,4-diamine, is found in a class of compounds known to interact with amine-binding enzymes and receptors. The presence of a benzyl group suggests potential interactions with aromatic binding pockets, while the propargylamine moiety (a common feature in certain enzyme inhibitors) hints at possible mechanisms of action, including irreversible inhibition of flavin-dependent amine oxidases.

This document provides a comprehensive guide for the in vitro characterization of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. The protocols detailed herein are designed to elucidate its primary biological target, mechanism of action, potency, and selectivity. The experimental workflow is structured to progress from broad, initial screening to more focused, mechanistic studies.

Part 1: Primary Target Identification and Potency Assessment

The initial phase of characterization focuses on identifying the primary biological target of the compound. Based on its structural features, particularly the propargylamine group, a logical starting point is to investigate its effect on enzymes that are known to be targeted by such moieties. Monoamine oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1) are prime candidates.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAOs are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters. Many MAO inhibitors possess a propargylamine structure. This assay will determine if N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride inhibits MAO-A or MAO-B.

Principle: A chemiluminescent assay can be used to measure the activity of MAO enzymes. The assay utilizes a luminogenic substrate that is oxidized by MAO to produce luciferin, which in turn is acted upon by luciferase to generate a light signal. A decrease in the signal in the presence of the test compound indicates inhibition.

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride in sterile, nuclease-free water. Create a dilution series ranging from 1 µM to 100 µM.

  • Assay Plate Preparation: In a 96-well white, opaque-bottom plate, add 5 µL of the diluted compound or vehicle control (water).

  • Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 25 µL of the MAO substrate solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of a luciferin-based detection reagent.

  • Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterRecommended Conditions
Compound Concentration1 nM to 100 µM (logarithmic dilutions)
Enzyme Concentration5-10 ng/well (empirically determined for optimal signal)
Substrate ConcentrationEquivalent to the Km of the enzyme for the specific substrate
Incubation Time15 min (pre-incubation), 60 min (reaction)
Detection MethodChemiluminescence
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

Rationale: LSD1 is another flavin-dependent amine oxidase that demethylates histone proteins, playing a crucial role in epigenetic regulation. Its mechanism is similar to that of MAO, making it a plausible target for propargylamine-containing compounds.

Principle: This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the LSD1-mediated demethylation of its substrate (e.g., a histone H3 peptide). The H2O2 is detected using a fluorescent probe. A decrease in fluorescence indicates LSD1 inhibition.

Experimental Protocol:

  • Compound Preparation: Prepare a dilution series of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride as described for the MAO assay.

  • Assay Plate Preparation: To a 96-well black, clear-bottom plate, add 5 µL of the diluted compound or vehicle control.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing recombinant human LSD1 enzyme and its peptide substrate.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add 25 µL of a detection reagent containing horseradish peroxidase (HRP) and a fluorescent HRP substrate.

  • Signal Measurement: Incubate for 15 minutes at room temperature, protected from light, and then measure the fluorescence (e.g., Ex/Em = 535/590 nm).

Data Analysis: Similar to the MAO assay, calculate the percent inhibition and determine the IC50 value.

Part 2: Mechanism of Action (MoA) Elucidation

Once the primary target and its potency are established, the next step is to understand how the compound inhibits the enzyme.

Irreversible Inhibition Assay

Rationale: The propargylamine moiety can act as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of enzymes like MAO and LSD1. This assay determines if the inhibition is time-dependent and irreversible.

Principle: The enzyme is pre-incubated with the inhibitor for varying lengths of time. The mixture is then diluted to reduce the concentration of the unbound inhibitor, and the remaining enzyme activity is measured. A time-dependent loss of activity that is not restored upon dilution is indicative of irreversible inhibition.

Experimental Protocol:

  • Pre-incubation: Incubate the target enzyme (e.g., MAO-B) with a fixed concentration of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (e.g., 5x IC50) for different time points (0, 15, 30, 60, 120 minutes).

  • Dilution: After each pre-incubation period, dilute the enzyme-inhibitor mixture 100-fold into the assay buffer to minimize the effect of the unbound inhibitor.

  • Activity Measurement: Immediately measure the residual enzyme activity using the appropriate substrate and detection method as described in the primary assays.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. A linear relationship suggests pseudo-first-order kinetics, which is characteristic of irreversible inhibition.

G cluster_workflow In Vitro Characterization Workflow A Compound Stock (10 mM in water) B Primary Screening (MAO-A, MAO-B, LSD1) A->B Dilution Series C Determine IC50 Values B->C Dose-Response Data D Mechanism of Action (Irreversible Inhibition Assay) C->D Select Primary Target E Cellular Target Engagement (CETSA) D->E Confirm MoA F Downstream Pathway Analysis (Western Blot / qPCR) E->F Validate in Cells

Caption: A streamlined workflow for the in vitro characterization of a novel enzyme inhibitor.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm that a compound binds to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Principle: Cells are treated with the compound or a vehicle control, followed by heating to a range of temperatures. The remaining soluble protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound confirms target engagement.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing high levels of the target enzyme) with N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride or vehicle for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatants (containing the soluble proteins) and analyze them by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples indicates target stabilization.

Part 3: Selectivity and Off-Target Profiling

Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.

Selectivity Profiling

It is crucial to assess the inhibitory activity of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride against a panel of related enzymes. For instance, if LSD1 is the primary target, it should be tested against other histone demethylases. If MAO-B is the primary target, its activity against MAO-A should be quantified to determine its selectivity index (IC50 MAO-A / IC50 MAO-B).

In Vitro Cytotoxicity Assay

Rationale: This assay provides a general measure of the compound's toxicity to cells.

Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (cytotoxic concentration 50%).

G cluster_pathway Hypothesized LSD1 Signaling Pathway Compound N1-benzyl-N1-methylbut- 2-yne-1,4-diamine LSD1 LSD1 Compound->LSD1 Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates Gene Target Gene (e.g., Tumor Suppressor) LSD1->Gene Represses Transcription H3K4me1 H3K4me1 H3K4me2->H3K4me1 H3K4me2->Gene Promotes Transcription Transcription Transcription Repressed Gene->Transcription Leads to

Caption: A diagram illustrating the potential impact of an LSD1 inhibitor on gene transcription.

References

  • Monoamine Oxidase Assay: A detailed protocol for a chemiluminescent MAO assay can be found in the technical manual for commercial kits such as the MAO-Glo™ Assay from Promega. [Source: Promega Corporation, https://www.promega.com/products/drug-discovery/adme-tox-assays/mao-glo-assay/]
  • LSD1 Inhibition Assay: Similar to the MAO assay, protocols for LSD1 inhibition assays are available from various suppliers of biochemical assays, for example, the LSD1 Inhibitor Screening Assay Kit from Cayman Chemical. [Source: Cayman Chemical, https://www.caymanchem.com/product/700120/lsd1-inhibitor-screening-assay-kit]
  • Cellular Thermal Shift Assay (CETSA): The original methodology for CETSA was published in Science by Molina et al. (2013). [Source: Science, https://www.science.org/doi/10.1126/science.1233606]
  • MTT Assay for Cytotoxicity: A standard protocol for the MTT assay is well-established in the scientific literature and is available from various sources, including a detailed protocol from ATCC. [Source: ATCC, https://www.atcc.org/resources/technical-documents/cell-biology-guides/mtt-assay-protocol]

Organic transformations utilizing the but-2-yne-1,4-diamine backbone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Organic Transformations and Biological Applications of the But-2-yne-1,4-diamine Backbone

Executive Summary

The but-2-yne-1,4-diamine backbone is a highly versatile synthon bridging the gap between complex organic methodology and targeted drug discovery. Characterized by an electron-rich alkyne flanked by two basic aminomethyl groups, this scaffold exhibits unique reactivity profiles. This application note details two distinct, field-proven methodologies: the utilization of the backbone as a mechanism-based "suicide" inhibitor in enzymatic assays[1], and its role as a bidentate coordinating precursor in the titanium-catalyzed carbocyclization to form substituted pyrrolidines[2].

Mechanistic Rationale: The Dual Nature of the Alkyne-Diamine Scaffold

In organic synthesis, the spatial arrangement of the nitrogen atoms relative to the alkyne core enables robust bidentate coordination with transition metals (e.g., Titanium, Copper). This coordination directs regioselective and stereoselective transformations, overcoming the steric hindrance typically associated with highly substituted alkynes[2][3].

Conversely, in pharmacological applications, the alkyne acts as a latent electrophile. When exposed to amine oxidases, the enzymatic oxidation of the amine triggers an isomerization of the alkyne into a highly reactive aminoallene. This intermediate is rapidly attacked by active-site nucleophiles, forming a covalent pyrrole adduct that irreversibly inactivates the enzyme[4].

EnzymeInactivation A But-2-yne-1,4-diamine (Latent Electrophile) B Enzymatic Oxidation (Amine Oxidase) A->B C Aminoallenic Intermediate (Highly Reactive) B->C D Nucleophilic Attack (Active Site Residue) C->D E Covalent Pyrrole Adduct (Irreversible Inactivation) D->E

Fig 1: Mechanism of amine oxidase suicide inhibition via aminoallene-pyrrole formation.

Application I: Mechanism-Based Enzyme Inactivation (Drug Development)

Causality & Experimental Logic: Copper amine oxidases (CAOs) naturally catalyze the oxidative deamination of primary amines. When but-2-yne-1,4-diamine is utilized as a substrate analog, the enzyme initiates the standard oxidation cycle. However, the conjugated nature of the alkyne facilitates an immediate rearrangement into an aminoallene[4]. Because this intermediate is generated strictly within the active site, it acts as a highly specific suicide inhibitor, covalently binding to the enzyme (confirmed via Ehrlich's reagent) and preventing off-target toxicity[1][4].

Protocol: Time-Dependent Enzyme Inhibition Assay This self-validating protocol utilizes polarography to measure residual enzyme activity, ensuring that the observed inhibition is directly correlated to oxygen consumption.

  • Buffer Preparation : Prepare a 50 mM potassium phosphate buffer (pH 7.0) supplemented with 0.1 mM EDTA to stabilize the enzyme.

  • Enzyme Equilibration : Pre-incubate the purified amine oxidase (e.g., 2 nmol of plant CAO) in 1.0 mL of the buffer at 25°C for 5 minutes.

  • Inhibitor Introduction : Add but-2-yne-1,4-diamine to the mixture to achieve final concentrations ranging from 2.0 mM to 20.0 mM.

  • Time-Course Incubation : Incubate the reaction mixture continuously. Withdraw 50 µL aliquots at precise intervals (5, 10, 15, 20, and 30 minutes).

  • Polarographic Measurement : Inject the withdrawn aliquot into a polarographic cell containing a standard substrate (e.g., putrescine). Measure the rate of oxygen consumption to determine residual activity.

  • Validation & Analysis : Plot the logarithmic residual activity against the pre-incubation time. A linear decay confirms pseudo-first-order kinetics, validating the irreversible nature of the mechanism-based inactivation[1].

Application II: Titanium-Mediated Carbocyclization (Organic Synthesis)

Causality & Experimental Logic: The synthesis of bis-methylenepyrrolidine derivatives relies on the precise activation of N-allyl-substituted but-2-yne-1,4-diamines. The addition of EtMgBr to Ti(O-iPr)₄ generates a low-valent Ti(II) species. The dual amine groups of the substrate coordinate with this Ti(II) center, directing the formation of a titanacyclopentene intermediate. Subsequent transmetalation with Et₂Zn drives the regio- and stereoselective carbocyclization. The reaction is uniquely tolerant to the second aminomethyl group, which does not poison the catalyst but rather stabilizes the transition state[2].

CarbocyclizationWorkflow Step1 1. Reagent Preparation Dry CH2Cl2 under Argon Step2 2. Zinc Addition Et2Zn (2.5 eq) at 23°C Step1->Step2 Step3 3. Catalyst Activation Ti(O-iPr)4 + EtMgBr Step2->Step3 Step4 4. Carbocyclization Stir for 18h (Black Solution) Step3->Step4 Step5 5. Quenching & Workup KOH (25 wt%) & Extraction Step4->Step5

Fig 2: Step-by-step workflow for Ti-Mg catalyzed carbocyclization to pyrrolidines.

Protocol: Synthesis of Bis-methylenepyrrolidine Derivatives

  • Inert Atmosphere Setup : Flame-dry a Schlenk flask and purge with argon. Add the N-allyl-substituted but-2-yne-1,4-diamine substrate (2.0 mmol) dissolved in anhydrous CH₂Cl₂ (6.0 mL).

  • Organozinc Addition : Inject Et₂Zn (1.0 M in hexanes, 5.0 mL, 5.0 mmol) into the stirring solution at 23°C.

  • Titanium Coordination : Add Ti(O-iPr)₄ (0.5 M in hexanes, 0.6 mL, 0.3 mmol). The solution will remain relatively clear.

  • Catalyst Activation : Dropwise add EtMgBr (2.5 M in Et₂O, 0.16 mL, 0.4 mmol). Critical Observation: The reaction mixture must rapidly turn black, indicating the successful generation of the active Ti(II) species[2].

  • Cyclization : Stir the sealed mixture at 23°C for exactly 18 hours to ensure complete conversion.

  • Quenching : Dilute the mixture with Et₂O (5.0 mL) and cool to 0°C in an ice bath. Carefully add 25 wt% aqueous KOH solution (3.0 mL) dropwise to safely quench excess organometallic reagents.

  • Extraction & Purification : Extract the aqueous layer with Et₂O (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous CaCl₂, filter, and concentrate in vacuo. Purify the resulting yellow oil via silica gel column chromatography[2].

Quantitative Data Analysis

The structural features of the but-2-yne-1,4-diamine backbone yield highly reproducible quantitative results across both biological and synthetic domains. Table 1 outlines the time-dependent inhibition parameters against various plant amine oxidases, while Table 2 summarizes the high-yielding nature of the carbocyclization methodology across different solvent systems.

Table 1: Inhibitory Efficacy of Diamine Derivatives on Plant Amine Oxidases (30 min incubation) [1]

CompoundTarget EnzymeIC50 (mM)Mechanism of Action
But-2-yne-1,4-diamineGPAO2.5Irreversible (Aminoallene/Pyrrole Adduct)
But-2-yne-1,4-diamineLSAO2.5Irreversible (Aminoallene/Pyrrole Adduct)
But-2-yne-1,4-diamineELAO2.8Irreversible (Aminoallene/Pyrrole Adduct)
ABYAD (N6-derivative)GPAO4.4Time-dependent inhibition
ABYAD (N6-derivative)LSAO7.1Time-dependent inhibition

Table 2: Ti-Mg-Catalyzed Carbocyclization of But-2-yne-1,4-diamines [2]

SubstrateSolventCatalyst SystemYield (%)Regioselectivity
N-allyl-substituted diamineCH₂Cl₂Ti(O-iPr)₄ / EtMgBr / Et₂Zn>85%High
N-allyl-substituted diamineTolueneTi(O-iPr)₄ / EtMgBr / Et₂Zn>80%High
N-allyl-substituted diamineHexaneTi(O-iPr)₄ / EtMgBr / Et₂Zn>80%High

References[3] Synthesis of Symmetric 1,4-Diamino-2-Butynes via a Cu(I)-Catalyzed One-Pot A3-Coupling/Decarboxylative Coupling of a Propiolic Acid, an Aldehyde, and an Amine, The Journal of Organic Chemistry - ACS Publications. Link[2] Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn, RSC Publishing. Link[1] Reactions of plant copper/topaquinone amine oxidases with N6-aminoalkyl derivatives of adenine, Taylor & Francis. Link[4] Molecular mode of interaction of plant amine oxidase with the ..., ResearchGate. Link

Sources

The Strategic Application of N1-benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride in the Synthesis of Complex Molecules: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride as a versatile building block in the synthesis of complex molecular architectures. As a bifunctional reagent, possessing both a reactive internal alkyne and two differentially substituted amino groups, it offers a unique platform for the construction of diverse and intricate chemical scaffolds, particularly nitrogen-containing heterocycles. This guide will delve into the strategic applications of this compound, providing detailed protocols and elucidating the chemical principles that underpin its reactivity.

Introduction to a Multifunctional Synthetic Tool

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a structurally rich starting material for organic synthesis.[1] The presence of a protected tertiary amine (N-benzyl, N-methyl) and a primary amine, in conjunction with a central alkyne, allows for a range of selective chemical transformations. The dihydrochloride salt form enhances its stability and ease of handling. Its utility stems from the ability to participate in a variety of powerful bond-forming reactions, including but not limited to, cycloadditions, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions. These reactions pave the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.[1]

Core Reactivity and Synthetic Potential

The synthetic utility of N1-benzyl-N1-methylbut-2-yne-1,4-diamine is centered around the reactivity of its two key functional moieties: the internal alkyne and the diamine system.

  • The Alkyne Moiety: The but-2-yne-1,4-diamine backbone provides a rigid and reactive internal alkyne. This functionality is a prime substrate for a variety of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are valuable isosteres for amide bonds and can act as key pharmacophores in drug candidates.[2][3] Furthermore, the alkyne can participate in Sonogashira cross-coupling reactions with aryl or vinyl halides, enabling the construction of extended π-conjugated systems.[4][5][6]

  • The Diamine Moiety: The presence of a primary and a tertiary amine allows for selective functionalization. The primary amine can be readily acylated, alkylated, or used as a nucleophile in the formation of various heterocyclic systems. The tertiary amine, while less reactive, can still participate in certain transformations and influences the overall electronic and steric properties of the molecule. This differential reactivity is crucial for the stepwise construction of complex molecules.

The interplay of these functional groups within a single molecule opens up possibilities for tandem or sequential reactions, where initial modification at one site sets the stage for a subsequent transformation at another.

Application in the Synthesis of Substituted Triazoles via [3+2] Cycloaddition

A primary application of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is in the synthesis of highly functionalized 1,2,3-triazoles. The internal alkyne readily undergoes a [3+2] cycloaddition reaction with organic azides. This "click" reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Mechanistic Rationale

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-established mechanism. The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product. While the target molecule contains an internal alkyne, its reactivity in cycloadditions is well-documented, often proceeding with high regioselectivity.[7]

Diagram: Workflow for Triazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., t-BuOH/H2O) A->C Add to reaction mixture B Organic Azide (R-N3) B->C Add to reaction mixture D Extraction C->D Reaction completion E Column Chromatography D->E Crude product F Functionalized 1,2,3-Triazole E->F Purified product

Caption: General workflow for the synthesis of 1,2,3-triazoles.

Detailed Protocol: Synthesis of a Functionalized 1,2,3-Triazole Derivative

This protocol describes a general procedure for the copper-catalyzed cycloaddition of N1-benzyl-N1-methylbut-2-yne-1,4-diamine with a representative organic azide.

Materials:

  • N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride and the organic azide.

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water to the flask to dissolve the reactants.

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate in a minimum amount of deionized water. In another vial, dissolve sodium ascorbate in deionized water.

  • Reaction Initiation: Add the aqueous solution of sodium ascorbate to the reaction mixture, followed by the aqueous solution of copper(II) sulfate. The reaction mixture will typically change color, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure triazole product.

Rationale for Experimental Choices:

  • Catalyst System: The use of CuSO₄ and sodium ascorbate is a common and convenient method for generating the active Cu(I) catalyst in situ.[8] Sodium ascorbate acts as a reducing agent, converting Cu(II) to Cu(I).

  • Solvent System: A mixture of t-BuOH and water is often used to solubilize both the organic reactants and the inorganic catalyst components, facilitating an efficient reaction.[9]

  • Work-up: The aqueous work-up with NaHCO₃ is to neutralize any remaining acidic species and remove water-soluble byproducts.

Data Presentation:

EntryOrganic AzideProductYield (%)
1Benzyl Azide1-benzyl-4-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-1H-1,2,3-triazole>90
2Phenyl Azide1-phenyl-4-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-1H-1,2,3-triazole>90
34-Methoxybenzyl Azide1-(4-methoxybenzyl)-4-((4-(benzyl(methyl)amino)but-2-yn-1-yl)amino)-1H-1,2,3-triazole>85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application in Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot.[9] The diamine functionality of N1-benzyl-N1-methylbut-2-yne-1,4-diamine makes it an excellent component for isocyanide-based MCRs, such as the Ugi and Passerini reactions, leading to the formation of highly substituted peptide-like structures and other complex heterocyclic systems.[10][11][12]

Mechanistic Considerations in Ugi-type Reactions

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-peptide-like product. The primary amine of our target molecule can serve as the amine component in this reaction. The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, and a Mumm rearrangement affords the final product.

Diagram: Ugi Four-Component Reaction

G cluster_inputs Reactants cluster_process One-Pot Reaction cluster_output Product Amine N1-benzyl-N1-methylbut-2-yne-1,4-diamine Ugi Ugi 4-CR Amine->Ugi Aldehyde Aldehyde (R1-CHO) Aldehyde->Ugi CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Ugi Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi Product α-Acylamino Amide Derivative Ugi->Product

Caption: Schematic of the Ugi four-component reaction.

Protocol for a Ugi-type Multicomponent Reaction

This protocol outlines a general procedure for a Ugi-type reaction involving N1-benzyl-N1-methylbut-2-yne-1,4-diamine.

Materials:

  • N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq)

  • Methanol

  • Triethylamine (2.0 eq, to neutralize the dihydrochloride salt)

Procedure:

  • Neutralization: Dissolve N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride in methanol and add triethylamine. Stir for 10 minutes at room temperature to liberate the free diamine.

  • Reactant Addition: To this solution, add the aldehyde, carboxylic acid, and isocyanide sequentially.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired α-acylamino amide product.

Causality in Experimental Design:

  • Solvent Choice: Methanol is a common solvent for Ugi reactions as it effectively dissolves the various components and facilitates the reaction.[12]

  • Stoichiometry: An equimolar ratio of the four components is typically used to ensure efficient conversion to the desired product.

  • Base: Triethylamine is added to neutralize the hydrochloride salt of the starting material, allowing the primary amine to participate in the reaction as a nucleophile.

Safety and Handling

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a valuable and versatile building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles. Its unique combination of a reactive internal alkyne and differentially substituted amines allows for the strategic application of powerful synthetic methodologies such as click chemistry and multicomponent reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this remarkable compound in their drug discovery and materials science endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • PMC. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • Refubium. 1.2 Multicomponent reactions. [Link]

  • Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

  • RSC Publishing. Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. [Link]

  • RSC Publishing. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Syntheses. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. [Link]

  • ISRES. synthesis of 1,2,4 triazole compounds. [Link]

  • RSC Publishing. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • PMC. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • PMC. Synthesis of distibiranes and azadistibiranes by cycloaddition reactions of distibenes with diazomethanes and azides. [Link]

  • University of Groningen. Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. [Link]

  • Asian Journal of Chemistry. Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Beilstein Journals. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. [Link]

  • ResearchGate. Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. [Link]

  • Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • ACS Publications. Substructure Mining of GPCR Ligands Reveals Activity-Class Specific Functional. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • PMC. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. [Link]

  • Publikationsserver der Universität Regensburg. Synthesis and pharmacological characterization of bivalent and fluorescent ligands to detect receptor dimerization for the D2-H3. [Link]

  • MDPI. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. [Link]

  • Montclair State University. 3-azabicyclic diamines. [Link]

  • KAKEN. 生体環境でのGPCRの構造ダイナミクス. [Link]

Sources

Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Using N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the characterization of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride as a potential inhibitor of Flavin-Adenine Dinucleotide (FAD)-dependent amine oxidases. Due to its structural features, particularly the propargylamine-like moiety, this compound is a candidate for inhibiting key enzymes such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).[1][2] These enzymes are critical targets in oncology, neurodegenerative disorders, and depression.[3][4][5][6] This guide presents a robust, high-throughput fluorometric assay protocol suitable for primary screening and selectivity profiling, enabling researchers to determine the inhibitory potency (IC₅₀) and specificity of this novel compound.

Introduction: The Rationale for Screening

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a novel small molecule scaffold with potential applications in drug discovery.[1] Its chemical architecture suggests a possible interaction with the active site of FAD-dependent amine oxidases. This enzyme superfamily plays a crucial role in cellular homeostasis by catalyzing the oxidation of various amines.[7]

Two of the most pharmacologically significant members of this family are:

  • Lysine-Specific Demethylase 1 (LSD1): The first discovered histone demethylase, LSD1 removes methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), acting as a key epigenetic regulator of gene expression.[3][5] Its overexpression is strongly linked to the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a prime therapeutic target.[2][3]

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes are vital for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the central nervous system.[4][8] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[6][8]

Given the structural homology within the catalytic domains of LSD1 and MAOs, many compounds exhibit activity against both.[9] Therefore, a systematic screening approach is essential to not only identify inhibitory activity but also to establish a selectivity profile for N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

Principle of the Peroxidase-Coupled Fluorometric Assay

The protocols described herein utilize a robust and widely adopted assay principle for detecting the activity of FAD-dependent amine oxidases. The enzymatic demethylation or deamination reaction produces hydrogen peroxide (H₂O₂) as a stable byproduct.[10][11] This H₂O₂ is then used by horseradish peroxidase (HRP) to drive the oxidation of a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the enzyme's activity. The presence of an inhibitor, such as N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.[10]

Assay_Principle cluster_enzyme_reaction Enzymatic Reaction cluster_detection Fluorometric Detection Enzyme LSD1 or MAO Product Oxidized Product + H₂O₂ Enzyme->Product Substrate Amine Substrate (e.g., H3K4me2 Peptide or Tyramine) Substrate->Enzyme O2 O₂ O2->Enzyme HRP_Reaction Detection Reaction Product->HRP_Reaction H₂O₂ Inhibitor N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride Inhibitor->Enzyme Inhibition Resorufin Resorufin (Highly Fluorescent) HRP_Reaction->Resorufin HRP HRP HRP->HRP_Reaction catalysis AmplexRed Amplex® Red (Non-Fluorescent) AmplexRed->HRP_Reaction Reader Fluorescence Plate Reader Resorufin->Reader Signal Readout (Ex/Em: ~530/590 nm)

Caption: Workflow of the peroxidase-coupled enzyme inhibition assay.

Experimental Protocols

These protocols are designed for a 96-well or 384-well microplate format, making them suitable for high-throughput screening (HTS).[12][13]

Materials and Reagents
ReagentSupplier ExamplePurpose
Test Compound -N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Enzymes
Recombinant Human LSD1/CoREST ComplexBPS BiosciencePrimary screening target
Recombinant Human MAO-ASigma-AldrichSelectivity screening target
Recombinant Human MAO-BSigma-AldrichSelectivity screening target
Substrates
Dimethylated Histone H3 (1-21) Peptide (H3K4me2)AnaSpecSpecific substrate for LSD1
p-Tyramine HydrochlorideSigma-AldrichSubstrate for both MAO-A and MAO-B
Benzylamine HydrochlorideSigma-AldrichSubstrate selective for MAO-B
Detection Reagents
Amplex® Red ReagentThermo FisherFluorogenic probe
Horseradish Peroxidase (HRP)Sigma-AldrichCoupling enzyme
Controls & Buffers
Tranylcypromine HydrochlorideSigma-AldrichPositive control inhibitor for LSD1 and MAOs
Clorgyline HydrochlorideSigma-AldrichSelective positive control inhibitor for MAO-A
Selegiline Hydrochloride (L-Deprenyl)Sigma-AldrichSelective positive control inhibitor for MAO-B
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)-Maintains optimal pH for enzymatic reaction
DMSO (Anhydrous)Sigma-AldrichSolvent for dissolving test compounds
Labware
Black, Opaque 96- or 384-well MicroplatesCorningLow-fluorescence background plates for assay
Fluorescence Microplate Reader-Instrument for detecting the fluorescent signal
Protocol 1: Primary Screening for LSD1 Inhibition

This protocol outlines the steps to determine the inhibitory effect of the test compound on LSD1 activity.

1. Reagent Preparation:

  • LSD1 Assay Buffer: Prepare 50 mM HEPES at pH 7.5.
  • Test Compound Stock: Prepare a 10 mM stock solution of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride in 100% DMSO.
  • Compound Dilution Plate: Perform serial dilutions (e.g., 1:3) of the test compound stock in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 0.5 µM). Also prepare dilutions for the positive control, Tranylcypromine.
  • LSD1 Enzyme Solution: Dilute the recombinant LSD1/CoREST complex in cold Assay Buffer to the desired final concentration (e.g., 40 nM).[14] Keep on ice.
  • Substrate/Detection Mix: Prepare a 2X working solution in Assay Buffer containing H3K4me2 peptide (e.g., 40 µM), Amplex® Red (e.g., 100 µM), and HRP (e.g., 2 U/mL).[11] Protect this solution from light.

2. Assay Procedure (96-well format):

  • Compound Plating: Add 1 µL of each diluted compound concentration (and DMSO for vehicle controls) to the wells of a black microplate.
  • Enzyme Addition: Add 49 µL of the prepared LSD1 Enzyme Solution to each well.
  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[11]
  • Reaction Initiation: Add 50 µL of the 2X Substrate/Detection Mix to all wells to start the reaction. The final volume will be 100 µL.
  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~585-595 nm) every 1-2 minutes for 30-60 minutes.
Protocol 2: Selectivity Profiling against MAO-A and MAO-B

This protocol is crucial for determining if the compound's inhibitory activity is specific to LSD1 or if it also affects the related MAO enzymes. The procedure is nearly identical to Protocol 1, with key differences in the enzymes and substrates used.[10][15]

1. Reagent Preparation:

  • MAO Assay Buffer: Prepare 100 mM potassium phosphate at pH 7.4.[10]
  • Enzymes: Prepare separate working solutions of recombinant MAO-A and MAO-B in cold MAO Assay Buffer.
  • Substrates:
  • For MAO-A: Prepare a 2X working solution of p-Tyramine in the Substrate/Detection Mix.
  • For MAO-B: Prepare a 2X working solution of Benzylamine or p-Tyramine in the Substrate/Detection Mix.[10]
  • Controls: Use Clorgyline as a selective positive control for MAO-A and Selegiline for MAO-B.

2. Assay Procedure:

  • Run two separate plates, one for MAO-A and one for MAO-B.
  • Follow the same steps for Compound Plating , Enzyme Addition (using the respective MAO enzyme), Pre-incubation , Reaction Initiation (using the respective substrate mix), and Kinetic Measurement as described in Protocol 1.

Data Analysis and Interpretation

The primary output from the kinetic read is the rate of reaction (slope of fluorescence intensity versus time), typically expressed as relative fluorescence units per minute (RFU/min).

Data_Analysis_Workflow RawData Raw Kinetic Data (RFU vs. Time) CalcSlope Calculate Reaction Rate (Slope) for each well (V₀) RawData->CalcSlope AvgControls Average Control Rates (Max Activity = Vehicle Control) (Min Activity = High [Inhibitor]) CalcSlope->AvgControls CalcInhibition Calculate % Inhibition %I = 100 * (1 - (V₀_inhibitor - V₀_min) / (V₀_max - V₀_min)) CalcSlope->CalcInhibition AvgControls->CalcInhibition PlotCurve Plot % Inhibition vs. log[Inhibitor] CalcInhibition->PlotCurve FitCurve Non-linear Regression Fit (Sigmoidal Dose-Response) PlotCurve->FitCurve IC50 Determine IC₅₀ Value (Concentration at 50% Inhibition) FitCurve->IC50

Caption: Workflow for calculating IC₅₀ from raw kinetic data.

Step 1: Calculate Percent Inhibition For each concentration of the test compound, calculate the percentage of inhibition using the reaction rates (V₀): % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle_control))

Step 2: Determine the IC₅₀ Value The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin).

  • The IC₅₀ is the concentration at which the curve passes through 50% inhibition.

Example Data Table (Hypothetical Results for LSD1)

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (RFU/min)% Inhibition
0 (Vehicle)-5000
0.01-2.004804.0
0.1-1.0041018.0
10.0024551.0
101.006088.0
1002.001597.0

From this data, the IC₅₀ would be determined to be approximately 1 µM. By comparing the IC₅₀ values obtained for LSD1, MAO-A, and MAO-B, the selectivity of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride can be established.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Autofluorescence of the test compound; Contaminated buffer or reagents.Run a control well with the compound but no enzyme. Subtract this background. Use fresh, high-purity reagents.
No Inhibition Observed Compound is inactive at tested concentrations; Enzyme is inactive or degraded.Test a higher concentration range. Always run a positive control inhibitor (e.g., Tranylcypromine) to validate the assay. Check enzyme activity with a no-inhibitor control.
High Well-to-Well Variability Pipetting errors; Inconsistent mixing; Edge effects on the plate.Use calibrated pipettes and proper technique. Ensure thorough but gentle mixing after reagent addition. Avoid using the outer wells of the plate or ensure proper plate sealing.
Precipitation of Compound Poor solubility of the compound in the final assay buffer.Decrease the final concentration of DMSO (should be <1%). If precipitation persists, the compound may not be suitable for this aqueous assay format.

References

  • Frontiers in Pharmacology. (n.d.). New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

  • MDPI. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. [Link]

  • Royal Society of Chemistry. (2020). Histone lysine specific demethylase 1 inhibitors. [Link]

  • ResearchGate. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

  • PMC. (n.d.). Bioinformatic analysis of the flavin-dependent amine oxidase superfamily: adaptations for substrate specificity and catalytic diversity. [Link]

  • NCBI Bookshelf. (2025). Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • PMC. (n.d.). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • PMC. (n.d.). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. [Link]

  • edX. (n.d.). IC50 Determination. [Link] (Note: Specific course material link is unavailable, general reference to the platform's educational content on the topic).

  • Cleveland Clinic. (2026). Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. [Link]

  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]

  • Frontiers in Plant Science. (n.d.). Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development. [Link]

  • PMC. (n.d.). Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development. [Link]

  • Journal of Neural Transmission. (1994). The FAD Dependent Amine Oxidases in Relation to Developmental State of Enterocyte. [Link]

  • Canadian Science Publishing. (2025). A practical consideration for the substrate concentration when determining IC 50 values for enzyme inhibition. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • Longdom Publishing. (2024). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. [Link]

  • ACS Publications. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. [Link]

  • PubMed. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. [Link]

  • ACS Publications. (2016). Origin of Stereoselectivity and Substrate/Ligand Recognition in an FAD-Dependent R-Selective Amine Oxidase. [Link]

  • PubMed. (2001). Monoamine oxidase assays. [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • PMC. (n.d.). LSD1 Histone Demethylase Assays and Inhibition. [Link]

  • Springer Protocols. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • ACS Publications. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. [Link]

  • MDPI. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. [Link]

  • Royal Society of Chemistry. (n.d.). N1-Benzyl substituted cambinol analogues as isozyme selective inhibitors of the sirtuin family of protein deacetylases. [Link]

  • ResearchGate. (n.d.). Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. [Link]

  • Frontiers in Immunology. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

  • PMC. (2024). N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice. [Link]

  • Google Patents. (n.d.). US20080125595A1 - Processes of manufacturing substituted-1,4-dihydropyridines, improved aqueous solutions thereof, and processes of manufacturing the solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS: 1396761-90-2).

While dihydrochloride salts are generally assumed to be highly water-soluble, this specific compound features a rigid but-2-yne (alkyne) backbone and a highly lipophilic benzyl group. When transitioning from pure water to physiological buffers or saline solutions, researchers often experience sudden precipitation, turbidity, or inconsistent assay results.

This guide is designed to troubleshoot these specific solubility bottlenecks, explaining the underlying physical chemistry and providing self-validating, field-tested protocols.

🔍 Troubleshooting & FAQs

Q1: My compound dissolves perfectly in pure water but crashes out immediately when I dilute it in 0.9% Normal Saline. What is happening?

A1: You are observing the Common Ion Effect . The solubility product ( Ksp​ ) of a dihydrochloride salt is defined by the equilibrium equation: Ksp​=[BaseH22+​][Cl−]2 . Because the chloride concentration is squared in the equation, the massive excess of chloride ions in 0.9% Normal Saline (~154 mM Cl− ) severely depresses the solubility of the protonated diamine. This forces the equilibrium to the left, causing the dihydrochloride salt to precipitate out of solution [1]. Solution: For in vivo dosing, replace normal saline with a chloride-free isotonic vehicle, such as 5% Dextrose in Water (D5W) [2].

Q2: I need to test this compound in a cell-based assay at pH 7.4. Why does it form a cloudy suspension in PBS, and how can I fix it?

A2: This is a classic pKa-driven precipitation . The compound is a diamine containing a primary amine and a tertiary benzyl-methyl amine. At physiological pH (7.4), the amines partially deprotonate, forming the free base. The free base of this molecule is highly lipophilic due to the benzyl ring and the alkyne linker, drastically reducing its aqueous solubility. Solution: You must thermodynamically stabilize the lipophilic moiety before exposing it to pH 7.4. We recommend using a co-solvent (DMSO) combined with a host-guest complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the lipophilic benzyl/alkyne tail, shielding it from the aqueous environment and maintaining solubility [3].

Q3: How should I store my stock solutions to prevent freeze-thaw degradation or irreversible crystallization?

A3: Never store aqueous buffered solutions of this compound at -20°C. Temperature drops lower the kinetic energy of the solvent, inducing nucleation and irreversible crystallization of the free base. Instead, prepare a highly concentrated master stock in 100% anhydrous DMSO. DMSO disrupts the crystalline lattice without pH dependence. Store the DMSO stock in single-use aliquots at -20°C and only dilute into aqueous media immediately before your experiment.

📊 Data Presentation: Solubility Matrix

To ensure reproducible results, consult the following solubility matrix before designing your assay formulations.

Solvent / MediumMax SolubilityStabilityRecommended Application
Ultra-pure Water (Milli-Q) > 50 mg/mLHighInitial stock preparation; analytical chemistry.
0.9% NaCl (Normal Saline) < 1 mg/mLLow (Precipitates)NOT RECOMMENDED (Common Ion Effect).
5% Dextrose in Water (D5W) > 20 mg/mLHighIn vivo dosing (IV, IP, SC).
PBS (pH 7.4) < 0.5 mg/mLLow (Turbidity)NOT RECOMMENDED alone (Free base forms).
10% DMSO + 20% HP-β-CD in PBS > 10 mg/mLHighIn vitro cell-based assays.

🧪 Experimental Protocols

Every protocol below is designed as a self-validating system . If the causality parameters (visual clarity, complete dissolution) are not met at any step, do not proceed to the next step.

Protocol A: Preparation of a 10 mM In Vitro Assay Stock (DMSO / HP-β-CD)

Causality: DMSO is used to fully dissolve the crystalline lattice of the dihydrochloride salt, preventing initial nucleation. Diluting this into a pre-warmed aqueous solution of HP-β-CD allows the cyclodextrin to form a host-guest inclusion complex with the benzyl group, stabilizing the compound before pH-induced precipitation can occur.

  • Master Stock Preparation: Weigh exactly 2.77 mg of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

  • Lattice Disruption: Add 100 µL of 100% anhydrous DMSO to yield a 100 mM master stock. Vortex vigorously. Validation check: The solution must be completely transparent with no visible particulates.

  • Vehicle Preparation: In a separate tube, prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Warm the vehicle to 37°C in a water bath to increase the kinetic complexation rate.

  • Complexation: Slowly add 100 µL of the 100 mM DMSO stock dropwise into 900 µL of the pre-warmed HP-β-CD vehicle while continuously vortexing.

  • Thermodynamic Stabilization: Sonicate the mixture for 5 minutes at room temperature to ensure complete inclusion complex formation. Validation check: The final 10 mM solution must remain optically clear. If turbidity is observed, the cyclodextrin encapsulation has failed.

  • Sterilization: Filter sterilize through a 0.22 µm PTFE syringe filter before applying to cell cultures.

Protocol B: Preparation of a 2 mg/mL In Vivo Dosing Solution (Chloride-Free)

Causality: To completely bypass the common ion effect caused by the 154 mM Cl− in standard normal saline, we substitute the vehicle with 5% Dextrose in Water (D5W). D5W is isotonic to blood (approx. 278 mOsm/L) but contains zero chloride ions, ensuring the solubility equilibrium remains shifted towards the dissolved state.

  • Weighing: Weigh 20 mg of the compound into a sterile glass vial.

  • Ion Substitution: Add 10 mL of sterile 5% Dextrose in Water (D5W). Do not use any saline or PBS.

  • Dissolution: Vortex for 2–3 minutes until completely clear. Because there is no chloride common-ion suppression and the pH of D5W is slightly acidic (pH ~4.5-5.5), the compound will dissolve rapidly.

  • Sterilization & Storage: Filter sterilize (0.22 µm) and store at 4°C. Validation check: Use within 24 hours to prevent microbial growth in the dextrose-rich medium.

🔀 Formulation Decision Workflow

FormulationWorkflow Start Compound: N1-benzyl-N1-methylbut-2-yne-1,4-diamine 2HCl Decision1 Target Assay Type? Start->Decision1 InVitro In Vitro (Cell Culture) Requires pH 7.4 Buffer Decision1->InVitro Cell-based InVivo In Vivo (Animal Dosing) Requires Isotonicity Decision1->InVivo Animal model Issue1 Risk: Free Base Precipitation at pH 7.4 InVitro->Issue1 Issue2 Risk: Common Ion Effect in 0.9% NaCl InVivo->Issue2 Sol1 Use 10% DMSO + 20% HP-β-CD in PBS Issue1->Sol1 Solubilization Sol2 Use 5% Dextrose (D5W) Avoid Saline Issue2->Sol2 Ion Substitution

Decision tree for optimizing formulation based on assay environment.

📚 References

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation. Source: PubMed (NIH) URL: [Link]

  • Title: Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Source: PubMed (NIH) URL: [Link]

  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Source: International Journal of Pharmaceutical Sciences URL: [Link]

Technical Support Center: Troubleshooting Low Yield in the Synthesis of CAS 1396761-90-2

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of CAS 1396761-90-2, a complex multi-component molecule. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields during the synthesis of this and structurally related compounds. The synthesis of N-[4-(6-amino-3-pyridinyl)phenyl]-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-2-pyridinecarboxamide likely involves several key transformations, including amide bond formations and palladium-catalyzed cross-coupling reactions. This resource is structured in a question-and-answer format to directly address specific experimental challenges.

Part 1: Foundational Issues & Reagent Quality

Before troubleshooting specific reaction steps, it is crucial to address foundational laboratory practices that can significantly impact the outcome of a multi-step synthesis.

Question 1: My overall yield is consistently low across multiple steps. Where should I start my investigation?

Answer: When facing consistently low yields, the first step is to scrutinize the quality of your starting materials and the general reaction setup.

  • Reagent Purity: Ensure all starting materials and reagents are of high purity and appropriately stored. For instance, boronic acids, often used in cross-coupling reactions, are susceptible to degradation, particularly protodeboronation.[1][2] It is advisable to use freshly purchased or recrystallized boronic acids.[2] Similarly, phosphine ligands used in palladium catalysis can be oxidized by air, inhibiting their function.[2]

  • Solvent Quality: Ensure that solvents are anhydrous and have been properly degassed where necessary.[2] Oxygen can deactivate palladium catalysts and oxidize phosphine ligands, leading to side reactions and reduced yields.[2]

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, such as palladium-catalyzed cross-couplings, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is critical.[3] Even trace amounts of oxygen can lead to catalyst deactivation.[2][3]

Part 2: Troubleshooting Amide Coupling Reactions

The formation of the pyridinecarboxamide bond is a critical step. Low yields in this stage are a common challenge, especially with heteroaromatic or electron-deficient amines.

Question 2: I am observing low to no formation of my desired amide product. What are the likely causes and how can I improve the yield?

Answer: Low yields in amide coupling reactions often stem from inadequate activation of the carboxylic acid, low nucleophilicity of the amine, or competing side reactions.[4]

  • Inadequate Carboxylic Acid Activation: The choice of coupling reagent is critical. If standard reagents like DCC or EDC are failing, consider more potent activators.

  • Suboptimal Reaction Conditions: Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[4] While many couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.[4]

  • Side Reactions: The activated carboxylic acid can react with other nucleophiles. Ensure your starting materials are pure and that the reaction is performed under anhydrous conditions to avoid hydrolysis of the activated intermediate.

Coupling ReagentCommon AdditivesKey ConsiderationsByproducts
EDC/DCC HOBt, DMAPInexpensive and readily available.[4]N-acylurea (can be difficult to remove)[4]
HATU/HBTU DIPEA, Et3NHighly efficient, but can cause side reactions with the amine if not pre-activated with the acid.[5]Tetramethylurea (water-soluble)[5]
T3P Pyridine, Et3NBroadly applicable and often gives clean reactions.Phosphate byproducts

Experimental Protocol: General Procedure for Amide Coupling with Pre-activation

  • Dissolve the carboxylic acid (1.0 equiv) and the coupling reagent (e.g., HATU, 1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.

  • Add a non-nucleophilic base such as DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to allow for pre-activation of the carboxylic acid.[5]

  • Add the amine (1.0 equiv) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Perform an appropriate aqueous workup to remove byproducts and isolate the crude product.

Question 3: My amide coupling reaction produces multiple unexpected peaks in the HPLC/LC-MS. What are these and how can I prevent them?

Answer: The formation of side products is a common issue. In the context of HBTU/HATU reagents, the most prevalent side reaction is the guanidinylation of the amine.[5] This occurs when the coupling reagent reacts directly with the amine, capping it and preventing amide bond formation. To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before introducing the amine.[5]

Another common issue is racemization if chiral amino acids are used. While reagents like HBTU are known to suppress racemization, adding HOBt can further minimize this risk.[5][6]

G start Low Yield in Amide Coupling check_activation Is Carboxylic Acid Activation Sufficient? start->check_activation check_amine Is Amine Nucleophilicity an Issue? check_activation->check_amine Yes solution_reagent Switch to a more potent coupling reagent (e.g., HATU, T3P). check_activation->solution_reagent No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions solution_conditions Increase concentration (0.1-0.5 M). Consider gentle heating (40-60 °C). check_conditions->solution_conditions No solution_preactivate Pre-activate carboxylic acid with coupling reagent before adding the amine. check_conditions->solution_preactivate Yes, but side reactions observed

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The assembly of the biaryl and heteroaryl-aryl fragments in CAS 1396761-90-2 likely relies on a Suzuki-Miyaura or similar cross-coupling reaction. These reactions are powerful but sensitive to a variety of factors.

Question 4: My Suzuki-Miyaura coupling is sluggish, showing a low conversion rate. How can I improve it?

Answer: Sluggish or incomplete Suzuki couplings are a frequent problem and can often be traced back to reagent quality, catalyst activity, or suboptimal conditions.[2]

  • Verify Reagent Quality: Boronic acids can be unstable and prone to deboronation.[7] Consider using more stable boronic esters like pinacol or MIDA esters, which can release the boronic acid slowly under reaction conditions.[2][7][8]

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is crucial. Ensure your phosphine ligands have not been oxidized.[2] Using fresh ligands stored under an inert atmosphere is recommended. The choice of ligand itself can dramatically affect the reaction outcome.

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[2] However, be mindful that excessive heat can lead to catalyst decomposition.[2][9]

    • Base: The choice and purity of the base are critical. Insufficient base can stall the reaction.[2] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates are commonly used.

    • Degassing: Oxygen can deactivate the active Pd(0) catalyst.[2] Thoroughly degassing the solvent and reaction mixture is essential for reproducible results.

Question 5: I am observing significant amounts of homocoupling and/or protodeboronation byproducts. What causes these and how can I minimize them?

Answer: These are common side reactions in Suzuki couplings.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which decomposes the boronic acid starting material.[1] This process can be accelerated by acidic or basic conditions.[1] If protodeboronation is a major issue, consider using milder bases or switching to a more robust boronic ester.

  • Homocoupling: This side reaction can occur with both the boronic acid and the aryl halide. It is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle. Rigorous degassing can help minimize homocoupling.[2]

G start Low Yield in Suzuki Coupling check_reagents Are Boronic Acid/Ester and Ligand Stable? start->check_reagents check_conditions Are Reaction Conditions Optimized? check_reagents->check_conditions Yes solution_reagents Use fresh boronic acid or a more stable ester (pinacol, MIDA). Use fresh, non-oxidized phosphine ligands. check_reagents->solution_reagents No check_side_reactions Are Side Reactions (Homocoupling, Deboronation) Occurring? check_conditions->check_side_reactions Yes solution_conditions Ensure thorough degassing. Optimize temperature and base. check_conditions->solution_conditions No solution_side_reactions For deboronation: use milder base or boronic ester. For homocoupling: improve degassing. check_side_reactions->solution_side_reactions

Caption: Decision tree for troubleshooting Suzuki-Miyaura cross-coupling reactions.

Part 4: Purification and Isolation

The final stage of any synthesis is the purification of the target compound. For a complex molecule like CAS 1396761-90-2, this can be particularly challenging.

Question 6: My crude product is a complex mixture, and I am struggling with purification by column chromatography. What strategies can I employ?

Answer: Purifying complex organic molecules often requires a multi-step approach.[10]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[11][12] This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, which allows pure crystals to form while impurities remain in solution.[11]

  • Liquid-Liquid Extraction: A well-designed series of extractions can remove many impurities before chromatography. For example, acidic or basic washes can remove corresponding impurities.

  • Chromatography Optimization:

    • Method Selection: Besides standard silica gel chromatography, consider other techniques like reverse-phase chromatography (e.g., C18), which separates compounds based on polarity in a different way.[13]

    • Solvent System: Systematically screen different solvent systems in thin-layer chromatography (TLC) to find the optimal mobile phase for separation.

    • Alternative Techniques: For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[13]

Purification MethodPrincipleBest For
Crystallization Difference in solubility between the product and impurities at different temperatures.[11]Crystalline solids.
Distillation Difference in boiling points.[13][14]Volatile liquids.
Extraction Differential solubility in two immiscible liquids.[10]Removing acidic, basic, or highly polar/nonpolar impurities.
Chromatography Differential partitioning between a stationary and a mobile phase.[13][14]Separating complex mixtures of solids or liquids.[10]

References

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • Boronic Acids and Deriv
  • Boronic acids – Everything you need to know. Apeiron Synthesis.
  • Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • SEPARATION AND PURIFICATION METHODS. University of Missouri–St. Louis.
  • methods of purific
  • Purification of Organic Compounds- Purification Methods in Chemistry. Allen Institute.
  • Purification.
  • Methods of Purification of Organic Compounds. GeeksforGeeks.
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. Benchchem.
  • How easy is it to perform a Suzuki coupling reaction? Quora.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

Sources

Technical Support Center: Optimizing Reaction Conditions for N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working with N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS: 1396761-90-2)[1][2]. This compound features a rigid but-2-yne (alkyne) backbone, a benzyl group, and a methyl substituent on the N1 nitrogen, making it a highly versatile small-molecule scaffold for synthesizing monoamine oxidase (MAO) inhibitors and antifungal agents[1].

Below, we provide an in-depth troubleshooting guide, optimization data, and self-validating protocols to help you overcome common synthetic bottlenecks, particularly regarding chemoselectivity and salt formation.

Mechanistic Overview: Choosing the Right Synthetic Pathway

Historically, 1,4-diamino-2-butynes were synthesized via the nucleophilic substitution of 1,4-dihalo-2-butynes (e.g., 1,4-dichloro-2-butyne) with amines[3]. However, this classical route often leads to poor chemoselectivity, resulting in symmetrical bis-alkylated byproducts.

To achieve high yields of the unsymmetrical target, modern methodologies utilize a Microwave-Assisted Cu(I)-Catalyzed Cross-A3-Coupling [4][5]. This domino process selectively couples two different amines, formaldehyde, and propiolic acid, using a terminal propargylamine intermediate to dictate chemoselectivity[6].

SynthPathways A 1,4-dichloro-2-butyne C N1-benzyl-N1-methylbut -2-yne-1,4-diamine A->C Nucleophilic Substitution (Classical) B N-benzylmethylamine + Secondary Amine B->C Base, Heat (Poor Selectivity) D Propiolic Acid + Formaldehyde D->C Cu(I) Catalysis Microwave (80°C) E N-benzylmethylamine + Secondary Amine E->C Cross-A3 Coupling (High Selectivity)

Figure 1: Comparison of classical substitution vs. modern Cu(I)-catalyzed A3 coupling pathways.

Troubleshooting & FAQs

Q1: When using the classical nucleophilic substitution route, I observe significant formation of symmetrical bis-alkylated byproducts. How can I improve chemoselectivity? A: The classical route suffers from poor differentiation between the two electrophilic sites of 1,4-dichloro-2-butyne. If you must use this route, apply strict stoichiometric and thermal control. React the dihalide with exactly 1.0 equivalent of N-benzylmethylamine at 0–5 °C to isolate the mono-aminated intermediate. However, we strongly recommend transitioning to the Cu(I)-catalyzed cross-A3 coupling, which intrinsically prevents symmetrical byproduct formation through a stepwise catalytic cycle[6].

Q2: I am attempting the Cu(I)-catalyzed cross-A3 coupling, but my yields are low (<30%) and the reaction stalls. What is causing this? A: Reaction stalling in this multicomponent system is typically caused by catalyst poisoning or inefficient iminium ion formation.

  • Causality of Solvent: Acetonitrile (MeCN) is superior to toluene or THF because it stabilizes the Cu(I) intermediate without overly coordinating and deactivating it.

  • Causality of Heating Method: Conventional heating often leads to the thermal degradation of formaldehyde and propiolic acid before the copper acetylide complex can fully form. Microwave irradiation at 80 °C accelerates the domino decarboxylative coupling, outcompeting degradation pathways[6].

Q3: How do I efficiently convert the free base to the dihydrochloride salt without the product "oiling out"? A: The free base of N1-benzyl-N1-methylbut-2-yne-1,4-diamine is a light yellow oil[4]. Oiling out occurs when water is introduced during salt formation, creating a biphasic sticky mass instead of a crystal lattice.

  • Solution: Dissolve the purified free base in strictly anhydrous diethyl ether. Use a stoichiometric excess of 2M HCl in diethyl ether (anhydrous) at 0 °C. The absence of water forces the immediate precipitation of the highly polar dihydrochloride salt (MW: 277.20 g/mol )[1].

Optimization Data

The following table summarizes the quantitative optimization of the Cu(I)-catalyzed synthesis, demonstrating the critical impact of solvent and microwave irradiation on both yield and chemoselectivity[6].

Table 1: Optimization of Cu(I)-Catalyzed Cross-A3 Coupling

EntryCatalyst (mol%)SolventHeating MethodTimeYield (%)Chemoselectivity (Unsym:Sym)
1CuI (5%)TolueneConventional (80 °C)12 h32%3:1
2CuCl (10%)THFConventional (80 °C)12 h45%4:1
3CuI (10%)MeCNConventional (80 °C)12 h61%8:1
4 CuI (10%) MeCN Microwave (80 °C) 30 min 78% >20:1

Self-Validating Experimental Protocol

This protocol details the optimized synthesis and subsequent salt formation. It includes built-in validation checks to ensure the integrity of the workflow at each stage.

Part A: Microwave-Assisted Synthesis of the Free Base
  • Reagent Preparation: In a microwave-safe reaction vial, add N-benzylmethylamine (1.0 mmol), the secondary amine partner (1.2 mmol), aqueous formaldehyde (37%, 1.5 mmol), and propiolic acid (1.0 mmol) in 3.0 mL of anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add Copper(I) iodide (CuI, 10 mol%, 0.1 mmol). Self-Validation Check: The solution should turn slightly cloudy/yellow, indicating the initial coordination of the copper catalyst.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80 °C for exactly 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) to neutralize unreacted acid. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate = 4:1). Self-Validation Check: The product will elute as a light yellow oil. TLC (UV active) should show a single distinct spot[4].

Part B: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base oil (approx. 200 mg) in 5.0 mL of anhydrous diethyl ether in a round-bottom flask.

  • Acidification: Cool the flask to 0 °C in an ice bath. Dropwise, add 2.5 equivalents of 2M HCl in diethyl ether under continuous magnetic stirring.

  • Precipitation: Self-Validation Check: A white to off-white precipitate should form immediately upon the addition of the acid. If an oil forms, trace water is present; immediately add anhydrous ethanol dropwise until the oil dissolves, then scratch the flask to induce crystallization.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel, wash with 5 mL of ice-cold anhydrous ether, and dry under high vacuum for 12 hours to yield the final N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride[1][2].

Workflow Step1 1. Reagent Preparation Mix Amines, CH2O, Propiolic Acid Step2 2. Catalysis Add 10 mol% CuI in MeCN Step1->Step2 Step3 3. Microwave Irradiation 80°C for 30 min Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Salt Formation Anhydrous HCl in Ether at 0°C Step4->Step5 Step6 Product Isolation Target Dihydrochloride Salt Step5->Step6

Figure 2: Step-by-step experimental workflow from reagent preparation to final salt isolation.

References

  • Xu, X., Feng, H., & Van der Eycken, E. V. (2021). Microwave-Assisted Cu(I)-Catalyzed Synthesis of Unsymmetrical 1,4-Diamino-2-butynes via Cross-A3-Coupling/Decarboxylative A3-Coupling. The Journal of Organic Chemistry, 86(20), 14036-14043. URL:[Link]

Sources

Technical Support Center: N1-benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS: 1396761-90-2) is a highly versatile tertiary amine scaffold featuring a rigid but-2-yne (alkyne) linker, a benzyl group, and a methyl substituent[1]. While it is a critical building block in medicinal chemistry and drug discovery[1], its complex structural motifs make it highly susceptible to specific degradation pathways during storage.

As an Application Scientist, it is crucial to understand that degradation is not random; it is a predictable chemical cascade. This compound possesses three primary vulnerabilities:

  • Hygroscopicity of the Dihydrochloride Salt : Like many amine hydrochlorides, this compound readily absorbs atmospheric moisture[2].

  • Benzylic Autoxidation : The benzylamine moiety is highly susceptible to aerobic radical chain autoxidation, especially when exposed to air and light[3].

  • Alkyne Reactivity : The internal alkyne is generally stable but can undergo hydration or polymerization if exposed to transition metal impurities or localized pH shifts caused by moisture-induced free-base formation.

DegradationPathways Compound N1-benzyl-N1-methylbut-2-yne -1,4-diamine 2HCl Moisture Moisture Exposure (Hygroscopicity) Compound->Moisture Humidity >30% Oxygen Oxygen Exposure (Autoxidation) Compound->Oxygen Ambient Air Light UV/Light Exposure (Photolysis) Compound->Light Transparent Flasks Deliquescence Deliquescence & Salt Dissociation Moisture->Deliquescence H2O Absorption Oxidation Benzylic Oxidation (N-Oxides / Benzaldehyde) Oxygen->Oxidation ROS attack Radical Radical Formation & Alkyne Degradation Light->Radical Deliquescence->Oxidation Free base formation accelerates oxidation

Mechanistic degradation pathways of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

Troubleshooting Guides & FAQs

Q1: My powdered compound has turned into a sticky, gummy residue. Is it still usable? A1: No, it is highly recommended to discard the batch or subject it to re-purification. This physical change is caused by hygroscopic deliquescence[2]. Causality: The dihydrochloride salt absorbs ambient humidity, pulling water into the crystal lattice until it dissolves itself. Once in a localized aqueous state, the equilibrium shifts slightly to form trace amounts of the free base. The free base is exponentially more susceptible to oxidation than the protonated salt.

Q2: LC-MS analysis of my stored batch shows new impurity peaks with mass shifts of +16 Da. What happened? A2: A +16 Da shift indicates oxidation, specifically the formation of an N-oxide at the tertiary amine or hydroxylation at the benzylic position. Causality: Benzylamines undergo selective autoxidation when exposed to air (oxygen)[3]. Aldehydes and N-oxides are common byproducts of this aerobic radical chain reaction[4]. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen)[3].

Q3: Can I store working solutions (e.g., in DMSO or water) at 4°C for long-term use? A3: It is strongly discouraged. In solution, the kinetic barrier to oxidation and alkyne hydration is significantly lowered. Aqueous solutions can also experience pH drift, leading to free-base precipitation. Best Practice: Always prepare working solutions fresh from the bulk powder immediately before your experiment to ensure self-validating assay integrity.

Standard Operating Procedure (SOP): Aliquoting and Storage

To guarantee scientific integrity, every handling protocol must be a self-validating system. By incorporating environmental indicators (humidity/oxygen sensors), you verify the safety of the environment before exposing the compound.

Step 1: Thermal Equilibration

  • Remove the sealed API vial from the -20°C freezer.

  • Critical: Do NOT open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder[2].

Step 2: Inert Atmosphere Preparation

  • Transfer the equilibrated vial to a glove box purged with Argon or high-purity Nitrogen.

  • Validation: Ensure the glove box oxygen sensor reads <10 ppm and the humidity sensor reads <5% RH before opening the primary container.

Step 3: Aliquoting

  • Dispense the bulk powder into single-use, amber glass vials. Amber glass prevents photolytic cleavage of the benzylic bond[3].

  • Use anti-static plastic spatulas to prevent static cling and potential trace metal contamination (which can catalyze alkyne degradation).

Step 4: Sealing and Storage

  • Purge each amber vial with Argon.

  • Seal with PTFE-lined caps to prevent gas permeation, and wrap the cap junction with Parafilm.

  • Store the aliquots in a sealed secondary container with indicating silica gel at -20°C[2].

StorageWorkflow Step1 Equilibrate to RT (in Desiccator) Step2 Transfer to Glove Box (Ar/N2) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Seal with PTFE & Parafilm Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Self-validating standard operating procedure for the aliquoting and storage of the API.

Quantitative Data: Storage Conditions & Stability

The following table summarizes the expected stability of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride under various storage conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePhysical State
-20°C Argon / NitrogenDark (Amber Vial)> 24 MonthsFree-flowing powder
4°C Ambient AirDark3 - 6 MonthsMinor clumping
Room Temp (25°C) Ambient AirAmbient Lab Light< 1 MonthGummy/Deliquescent
Solution (Aqueous) N/AAmbient Lab Light< 24 HoursRapid degradation

References

  • N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride . Benchchem. 1

  • 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride . Benchchem. 2

  • Benzylamine | High-Purity Research Reagent . Benchchem. 3

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase . Journal of the American Chemical Society. 4

Sources

Technical Support Center: HPLC Method Development for N1-benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support resource for the analysis of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into developing a robust and reliable HPLC method for this compound, moving beyond simple procedural lists to explain the scientific reasoning behind each step.

Understanding the Analyte: Key Properties for HPLC Method Development

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a diamine salt with specific structural features that directly influence the HPLC method development strategy.[1][2] The primary analytical challenge stems from the two basic amine functional groups, which can engage in undesirable secondary interactions with the stationary phase.

Understanding the molecule's structure is the first step in designing a successful separation.

PropertyDescriptionImpact on HPLC Method
Molecular Formula C₁₂H₁₆N₂ · 2HCl[2]Influences molecular weight and polarity.
Functional Groups Primary Amine, Tertiary Amine, Benzyl Group, AlkyneThe basic amines are prone to interacting with acidic silanols on silica-based columns, causing peak tailing.[3][4] The benzyl group acts as a strong chromophore for UV detection.
Form Dihydrochloride SaltHighly soluble in aqueous and polar solvents, simplifying sample and mobile phase preparation.[5]

The presence of both a hydrophobic benzyl group and polar, ionizable amine groups makes reversed-phase chromatography an ideal choice for separation. The core of the method development will focus on mitigating the silanol interactions to achieve symmetrical peak shapes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an analysis for this compound.

Q1: What is the best starting column for analyzing this diamine?

A1: A modern, high-purity reversed-phase C18 column is the recommended starting point. Specifically, look for a column that is "base-deactivated" or "end-capped."

  • The "Why": The benzyl group provides sufficient hydrophobicity for good retention on a C18 stationary phase.[6] Traditional silica-based columns contain residual acidic silanol groups (Si-OH) on their surface. The protonated basic amine groups on your analyte (R-NH₂⁺ and R-NR₂H⁺) will have a strong electrostatic interaction with ionized, acidic silanols (Si-O⁻), causing delayed elution for a portion of the analyte molecules. This phenomenon is the primary cause of peak tailing.[3][7] Modern, high-purity silica columns have a much lower concentration of these problematic silanols, and the end-capping process chemically converts most of them into less active species, leading to vastly improved peak shape for basic compounds.

Q2: How should I select and prepare the mobile phase to get good peak shape?

A2: The key to a good mobile phase is controlling the pH and masking any remaining silanol activity. A typical mobile phase consists of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B).

  • Aqueous Buffer (A): Start with a buffer at a low pH, typically between 2.5 and 4.0. A 20-25 mM potassium phosphate or ammonium acetate buffer is a good choice.

    • The "Why": At a low pH, your diamine will be fully protonated, which ensures consistent charge state and good aqueous solubility. More importantly, a low pH suppresses the ionization of the acidic silanol groups on the column, minimizing the secondary interactions that cause peak tailing.[8]

  • Organic Solvent (B): Acetonitrile is generally the preferred choice as it provides good efficiency and has a low UV cutoff. Methanol can also be used and may offer different selectivity.

  • Crucial Additive: It is highly recommended to add a competing amine to your mobile phase, such as 0.1% (v/v) Triethylamine (TEA) or Trimethylamine (TMA).[9]

    • The "Why": These small amine molecules act as "silanol blockers." They have a high affinity for the active silanol sites on the stationary phase and will bind to them, effectively shielding your analyte from these problematic interactions. This is one of the most effective ways to ensure sharp, symmetrical peaks for basic compounds.

Q3: What UV wavelength should I use for detection?

A3: The benzyl group in the molecule is a reliable chromophore.

  • Recommendation: For maximum sensitivity, start your analysis at a low wavelength, such as 215-220 nm .[10] A secondary, though less intense, absorbance maximum may be present around 254-260 nm, which can be used if baseline noise is an issue at lower wavelengths.

  • Best Practice: If you have a Photodiode Array (PDA) detector, it is best to acquire the full UV spectrum of your analyte peak from an initial injection. This will allow you to definitively identify the wavelength of maximum absorbance (λ-max) and ensure you are working with the optimal signal-to-noise ratio.

Q4: How should I prepare my samples and standards?

A4: The choice of diluent is critical to prevent peak distortion.

  • The "Why": The ideal diluent is the mobile phase itself or a mixture with a slightly lower organic composition than your starting conditions.[11] Injecting a sample dissolved in a solvent that is much stronger (i.e., higher organic content) than the mobile phase can cause the analyte to move through the column too quickly at the start, leading to broad or split peaks. Since N1-benzyl-N1-methylbut-2-yne-1,4-diamine is a dihydrochloride salt, it will readily dissolve in aqueous/organic mixtures. A starting point of 50:50 water:acetonitrile is often effective.

Detailed Method Development Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to developing a robust reversed-phase HPLC method.

Objective: To achieve a retention factor (k) between 2 and 10, a tailing factor (Tf) between 0.9 and 1.3, and adequate resolution from any impurities or degradants.

Step 1: System and Reagent Preparation

  • Prepare Mobile Phase A: 25 mM Ammonium Acetate in water, adjust pH to 3.5 with acetic acid.

  • Prepare Mobile Phase B: Acetonitrile.

  • Prepare Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Prepare a stock solution of the analyte at approximately 1 mg/mL in the diluent. Further dilute to a working concentration of ~50 µg/mL.[12]

  • Thoroughly flush the HPLC system with a high-organic mixture (e.g., 90% Acetonitrile) to remove contaminants, followed by equilibration with the initial mobile phase conditions for at least 15-20 column volumes.

Step 2: Initial Chromatographic Conditions The following table outlines a robust set of starting parameters for method development.

ParameterRecommended Starting ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and minimizes silanol interactions.
Mobile Phase A 25 mM Ammonium Acetate, pH 3.5Buffers the system and ensures the analyte is protonated.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 70% B over 15 minutes, then hold at 70% B for 3 minA broad scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better efficiency and reproducibility than ambient temperature.
Injection Vol. 5 µLA small volume minimizes potential solvent effects.
Detection PDA at 220 nmGood starting wavelength for high sensitivity of the benzyl group.[10]

Step 3: Initial Injection and Evaluation

  • Inject the ~50 µg/mL working standard.

  • Analyze the resulting chromatogram for:

    • Retention Time (RT): Where does the peak elute?

    • Peak Shape: Is the peak symmetrical, or does it show fronting or tailing?

    • Peak Purity: Use the PDA to assess if the peak is spectrally pure.

Step 4: Optimization Strategy

  • Adjusting Retention:

    • If the peak elutes too early (< 2 minutes), make the starting gradient shallower (e.g., 5% to 40% B).

    • If the peak elutes too late (> 12 minutes), make the gradient steeper (e.g., 20% to 90% B).

    • Once the approximate elution percentage is known, you can develop a more focused gradient or switch to an isocratic method for simplicity.

  • Improving Peak Shape:

    • If peak tailing is observed, add 0.1% Triethylamine (TEA) to Mobile Phase A and re-evaluate. This is often the most effective solution.

  • Improving Resolution:

    • If impurities are present, first optimize the gradient steepness. A shallower gradient increases separation time and generally improves resolution.

    • If co-elution persists, consider changing the organic modifier (from Acetonitrile to Methanol) or the column chemistry (e.g., to a Phenyl or Cyano phase) to alter selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: My peak is tailing severely (Tailing Factor > 1.5). What should I do?

A: Severe peak tailing for this compound is almost always due to silanol interactions. Follow this decision tree to diagnose and solve the problem.

G start Problem: Severe Peak Tailing q1 Is there a competing amine (e.g., 0.1% TEA) in the mobile phase? start->q1 sol1 Action: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase (A). This is the most likely fix. q1->sol1 No q2 Is the mobile phase pH between 2.5 and 4.0? q1->q2 Yes sol2 Action: Lower the mobile phase pH to ~3.0 using a suitable acid (formic, acetic). This suppresses silanol ionization. q2->sol2 No q3 Are you using a modern, base-deactivated C18 column? q2->q3 Yes sol3 Action: Switch to a high-quality column specifically designed for basic compounds. q3->sol3 No final_check Final Check: Is the analyte concentration too high? Try a 10-fold dilution to rule out mass overload of the column. q3->final_check Yes

Caption: Troubleshooting workflow for severe peak tailing.

Q: My retention time is drifting between injections. What is the cause?

A: Retention time instability is usually caused by environmental or system issues.

  • Insufficient Equilibration: This is the most common cause. When changing mobile phase composition (especially after a gradient), the column chemistry needs time to re-equilibrate. Ensure your method includes a post-run equilibration step that is at least 10-15 column volumes long.

  • Column Temperature: Small fluctuations in ambient temperature can cause RT shifts. Using a thermostatted column compartment set to a stable temperature (e.g., 30°C or 35°C) is crucial for reproducible results.

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump's proportioning valves are functioning correctly. Over time, volatile organic solvents can evaporate, changing the mobile phase composition and affecting retention. Prepare fresh mobile phase daily.

Q: I am not seeing a peak, or the instrument response is very low. Why?

A: This can be due to a few factors ranging from simple setup errors to more complex analyte interactions.

  • Check the Wavelength: Confirm that the detector is set to the correct wavelength (e.g., 220 nm). Use a PDA scan to verify the analyte's λ-max.

  • Verify Sample Preparation: Double-check all dilution calculations. Prepare a fresh, higher-concentration standard (~200 µg/mL) to confirm the analyte is detectable.

  • Analyte Adsorption: Basic compounds can sometimes adsorb to active sites in the HPLC system, particularly on stainless steel components like frits and tubing. If you suspect this, you can try passivating the system by making several injections of a strong acid (like 0.1% trifluoroacetic acid) before running your samples.

  • Analyte Not Eluting: It's possible the compound is too strongly retained on the column. To check this, run a "wash" gradient that goes to 100% organic solvent (Acetonitrile). If a large peak appears during this wash step, it confirms the analyte was stuck on the column, and your analytical gradient needs to be made stronger.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
  • BenchChem. (n.d.). N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride | 1396761-90-2.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • CATO. (n.d.). N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. doi: 10.1016/j.chroma.2008.04.052. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Hwang, D. F., et al. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods, 10(10), 2419. Available at: [Link]

  • Schulze, T., & Giese, R. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 42(15), 5674-5679. Available at: [Link]

  • Bodai, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7). Available at: [Link]

  • Harada, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(8), 9821-9852. Available at: [Link]

  • Yao, L., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206478. Available at: [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Singh, S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 104-113. Available at: [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(2). Available at: [Link]

  • PubChem. (n.d.). N1-methylbutane-1,4-diamine dihydrochloride.
  • Sigma-Aldrich. (n.d.). N1-Methylbenzene-1,4-diamine dihydrochloride.
  • ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
  • Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Available at: [Link]

  • ChemicalBook. (2023). 1,4-Diaminobutane dihydrochloride: properties, applications and safety.
  • Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
  • Gazi University Journal of Science. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in N1-benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride Batches

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common impurities encountered in batches of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. By understanding the synthetic route and potential side reactions, users can effectively troubleshoot their experiments and ensure the quality of their material.

Introduction

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a versatile building block in medicinal chemistry and drug discovery.[1] Its synthesis, while straightforward in principle, can be prone to the formation of several impurities that may impact downstream applications. This guide is structured to help you diagnose and address these issues through a series of frequently asked questions, detailed analytical protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

Unexpected signals in the aromatic region of the 1H NMR spectrum often point to impurities related to the benzyl group.

Possible Causes and Solutions:

  • Residual Benzyl Halide: Incomplete reaction or inefficient purification can leave residual benzyl chloride or benzyl bromide.

  • Over-benzylation: The secondary amine can react with another equivalent of benzyl halide to form a quaternary ammonium salt.[2][3]

  • Side products from Benzylation in DMF: If DMF is used as a solvent with a strong base like sodium hydride for benzylation, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form and may co-elute with the desired product.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aromatic impurities.

FAQ 2: I'm observing a broad signal around 2-3 ppm in my 1H NMR and my mass spec shows a lower molecular weight impurity. What is the likely culprit?

This observation often suggests the presence of impurities from the but-2-yne-1,4-diamine backbone synthesis.

Possible Causes and Solutions:

  • Propargyl Alcohol: A common intermediate and impurity in the synthesis of but-2-yne-1,4-diol (a precursor to the diamine), formed from the reaction of acetylene with formaldehyde.[5][6]

  • Unreacted But-2-yne-1,4-diamine: If the N-alkylation steps are incomplete, the starting diamine will remain.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aliphatic impurities.

FAQ 3: My product is an oil and won't crystallize, or it appears discolored. What are the potential issues?

Difficulty in crystallization and discoloration (often yellowish) can be due to a variety of factors, including the presence of several minor impurities or degradation products.

Possible Causes and Solutions:

  • Oxidation: Amines can oxidize upon exposure to air and light, leading to colored impurities.[7]

  • Residual Solvents: Incomplete removal of high-boiling solvents like DMF or DMSO can result in an oily product.

  • Heat Stable Amine Salts (HSAS): Formation of salts with strong acids (e.g., from degradation of chlorinated solvents) can lead to non-crystalline materials.[8]

  • Complex Mixture of Products: A combination of over-alkylation, unreacted starting materials, and side products can inhibit crystallization.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization and discoloration issues.

Analytical Protocols

Accurate identification and quantification of impurities are crucial. Below are recommended starting points for the analysis of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the target compound and potential impurities. Due to the basic nature of amines, certain precautions should be taken to achieve good peak shape.

Parameter Recommendation Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention of the aromatic and alkyl components.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterProvides acidic conditions to protonate the amines, improving peak shape and reducing tailing.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 210 nmThe benzyl group will absorb at ~254 nm, while the amide and other chromophores will be visible at lower wavelengths.
Injection Volume 10 µLA typical injection volume.

Note: For challenging separations or to reduce peak tailing, consider using a column with a base-deactivated stationary phase or adding a small amount of a volatile amine like triethylamine to the mobile phase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for structural confirmation and identification of impurities.

  • 1H NMR (400 MHz, D₂O or DMSO-d₆):

    • Expected Signals for the Product:

      • Aromatic protons of the benzyl group (~7.2-7.5 ppm).

      • Methylene protons of the benzyl group.

      • N-methyl protons.

      • Methylene protons adjacent to the nitrogen atoms and the alkyne.

    • Potential Impurity Signals:

      • Over-benzylation may show additional benzyl protons.

      • Unreacted but-2-yne-1,4-diamine will lack the benzyl and methyl signals.

      • Residual solvents will have characteristic peaks (e.g., DMSO at ~2.5 ppm, DMF at ~2.7, 2.9, and 8.0 ppm).

  • 13C NMR (100 MHz, D₂O or DMSO-d₆):

    • Confirm the number of unique carbons and identify characteristic peaks for the alkyne carbons (~80-90 ppm).

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight of the product and identifying impurities.

  • Electrospray Ionization (ESI): This is a suitable ionization technique for this polar molecule.

  • Expected Ion: Look for the [M+H]+ ion of the free base.

  • Impurity Identification:

    • [M+H+benzyl]+ would indicate over-benzylation.

    • Ions corresponding to starting materials or other side products can also be identified.

Summary of Potential Impurities

ImpurityLikely OriginKey Analytical Indicators
Unreacted But-2-yne-1,4-diamine Incomplete N-alkylationLower MW ion in MS; Absence of benzyl/methyl signals in NMR.
Residual Benzyl Halide Incomplete reaction/purificationCharacteristic aromatic and benzylic signals in NMR; Potential for ion fragments in MS.
Over-benzylated Quaternary Salt Excess benzyl halideHigher MW ion in MS ([M+benzyl]+); Additional benzyl signals in NMR.
Propargyl Alcohol Impurity in but-2-yne-1,4-diol precursorLower MW ion in MS; Characteristic signals in the aliphatic region of NMR.[5]
Oxidation Products Exposure to air/lightDiscoloration; Potential for a complex mixture of peaks in HPLC.[7]
Residual Solvents Inefficient dryingCharacteristic peaks in 1H NMR.
Heat Stable Amine Salts (HSAS) Reaction with acidic contaminantsOily product; May require ion chromatography for analysis.[9][8]

By following this guide, researchers can systematically identify and resolve common impurities in their N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride batches, leading to higher quality material and more reliable experimental outcomes.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of But-2-yne-1,4-diol.
  • Li, Z., & Li, C.-J. (2012). Controlling Chemoselectivity in Copper-Catalyzed Decarboxylative A3/A3 Cross-Couplings: Direct Formation of Unsymmetrical 1,4-Diamino-2-Butynes. The Journal of Organic Chemistry, 77(11), 5149-5154.
  • BenchChem. (n.d.). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • CATO. (n.d.). N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.
  • Jogalekar, A. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog.
  • Refining Community. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.
  • BenchChem. (n.d.). A Comparative Guide to 1,4-Diamino-2-butene and Other Diamine Ligands in Coordination Chemistry.
  • Singh, P., Singh, H. B., & Butcher, R. J. (2015). Crystal structure of N 1-benzyl-N 1,N 2,N 2-trimethylethane-1,2-diaminium dichloride.
  • BenchChem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • Reddit. (2025, November 22).
  • BenchChem. (n.d.). N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride | 1396761-90-2.
  • APL Services. (n.d.). Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU).
  • BenchChem. (n.d.). But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Bis(amino acid) derivatives of 1,4-diamino-2-butyne that adopt a C2-symmetric turn conformation. Organic & Biomolecular Chemistry, 9(17), 5875-5878.
  • Reddy, M. S., & Chen, C. (2012). Synthesis of Symmetric 1,4-Diamino-2-Butynes via a Cu(I)-Catalyzed One-Pot A3-Coupling/Decarboxylative Coupling of a Propiolic Acid, an Aldehyde, and an Amine. The Journal of Organic Chemistry, 77(11), 5149-54.
  • Bennett, C. S., & Galan, M. C. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394-11396.
  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. Central European Journal of Chemistry, 8(3), 538-542.
  • Werner, E. A. (1917). The preparation of ethylamine and of diethylamine. Journal of the Chemical Society, Transactions, 111, 844-852.
  • Wikipedia. (n.d.). Amine alkylation.
  • Amanote Research. (2016, March 17). But-2-Ene-1,4-Diamine and But-2-Ene-1,4-Diol as Donors for Thermodynamically Favored Transaminase- And Alcohol Dehydrogenase-Catalyzed Processes.
  • ArTS. (n.d.). ChemElectroChem.
  • PubMed. (2012, June 1). Synthesis of symmetric 1,4-diamino-2-butynes via a Cu(I)-catalyzed one-pot A3-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine.
  • Ataman Kimya. (n.d.). 2-BUTYNE-1,4-DIOL.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Pan, C. X., Xu, X. Z., He, H. M., Cai, X. J., & Zhang, X. J. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78.
  • Nacalai Tesque. (n.d.). 01 HPLC を始める前に : HPLC の基礎.
  • Hara, S., et al. (2008). Study on Identification Methods for Peptide and Protein Drugs Using Mass Spectrometry.
  • Cassels, B. K., & Saavedra-Valencia, C. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 48(4).

Sources

Validation & Comparative

A Comprehensive Comparative Guide: N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride in the Landscape of Tertiary Amine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicine, the tertiary amine functional group is a cornerstone of molecular design.[1] This nitrogen-based moiety is present in over 40% of all drugs and drug candidates, where it often plays a pivotal role in enhancing aqueous solubility, facilitating crucial interactions with biological targets, and dictating the overall pharmacokinetic profile of a molecule.[1][2] Among the vast chemical space of tertiary amines, N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride emerges as a compelling scaffold for drug discovery.[3] Its unique architecture, combining a rigid alkyne backbone with specific N-alkyl substituents, presents a distinct set of properties that warrant in-depth investigation.

This guide provides a comprehensive comparison of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride against other classes of tertiary amine derivatives. We will dissect its structural features, outline its synthesis, and position it relative to both structurally similar analogs and functionally diverse bioactive amines. By providing detailed experimental protocols for comparative evaluation, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Section 1: Profile of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a small molecule building block characterized by a unique combination of structural motifs.[3] Its design incorporates features intended to optimize its utility in medicinal chemistry.

Chemical Structure and Properties

The core of the molecule is a but-2-yne-1,4-diamine chain. This rigid alkyne linker restricts conformational flexibility, which can be highly advantageous for locking the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for a specific target.[3] One of the terminal nitrogens is substituted with both a benzyl group and a methyl group, forming the tertiary amine. The benzyl group introduces a significant lipophilic and aromatic component, capable of participating in π-stacking and hydrophobic interactions within a receptor's binding pocket. The small methyl group subtly modulates the steric and electronic environment of the nitrogen. The dihydrochloride salt form significantly enhances the compound's aqueous solubility, a critical property for handling and formulation.

PropertyValueSource
CAS Number 1396761-90-2[3][4]
Molecular Formula C₁₂H₁₈Cl₂N₂[4]
Molecular Weight 261.19 g/mol [4]
Key Features Tertiary amine, Benzyl group, Rigid alkyne backbone, Dihydrochloride salt[3]
Synthetic Strategy and Rationale

The synthesis of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a multi-step process designed for controlled introduction of the key functional groups.[3] The causality behind the typical synthetic workflow is to build the molecule from a simple backbone, selectively adding the substituents to achieve the desired final structure with high purity.

cluster_synthesis Synthesis Workflow A 1. Backbone Formation (e.g., Reaction of alkyne with diamine) B 2. Selective N-Alkylation (Introduction of benzyl and methyl groups) A->B Introduce substituents C 3. Salt Formation (Treatment with HCl) B->C Enhance solubility D Final Product (N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride) C->D Purification

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative method based on standard organic chemistry principles for amine alkylation.[3]

  • Step 1: Formation of the Diamine Backbone.

    • Rationale: This step creates the central C4N2 chain. A common method is the reaction of 1,4-dichlorobut-2-yne with an excess of ammonia or a protected amine equivalent.

    • In a pressure vessel, dissolve 1,4-dichlorobut-2-yne (1.0 eq) in a suitable solvent such as ethanol.

    • Cool the solution to 0°C and bubble ammonia gas through it, or add a concentrated solution of ammonia in methanol (e.g., 7N, >10 eq).

    • Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C for 12-24 hours.

    • After cooling, vent the excess ammonia and concentrate the reaction mixture under reduced pressure.

    • Purify the resulting but-2-yne-1,4-diamine via distillation or chromatography.

  • Step 2: N-Benzylation and N-Methylation.

    • Rationale: This step introduces the substituents that define the tertiary amine. A stepwise approach is often necessary to ensure selectivity and prevent over-alkylation.

    • Dissolve but-2-yne-1,4-diamine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq).

    • Add benzyl bromide or benzyl chloride (1.0 eq) dropwise at room temperature and stir for 4-6 hours.

    • Next, add methyl iodide or dimethyl sulfate (1.0 eq) and continue stirring overnight.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the desired product.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude N1-benzyl-N1-methylbut-2-yne-1,4-diamine free base using silica gel column chromatography.

  • Step 3: Dihydrochloride Salt Formation.

    • Rationale: Conversion to the hydrochloride salt is crucial for improving the compound's stability and water solubility.

    • Dissolve the purified free base in a minimal amount of anhydrous ethanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ether (e.g., 2M, 2.2 eq) or bubble dry HCl gas through the solution until precipitation is complete.

    • Collect the white precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

Section 2: The Broader Context of Tertiary Amines in Medicinal Chemistry

The significance of the tertiary amine moiety extends far beyond simple structural inclusion. Its physicochemical properties directly influence a drug's interaction with its biological environment.

The Role of the Tertiary Amine
  • Basicity and Ionization: Tertiary amines are basic and, at physiological pH (around 7.4), are often protonated to form a positively charged ammonium cation.[5] This charge is critical for forming strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.

  • Solubility: While the hydrocarbon substituents of tertiary amines can make them lipophilic, their ability to be protonated and form salts dramatically increases their aqueous solubility, which is essential for drug administration and distribution in the body.[5]

  • Hydrogen Bonding: The nitrogen atom in a neutral tertiary amine can act as a hydrogen bond acceptor, another key interaction for molecular recognition by protein targets.[5]

cluster_properties Structure-Property-Activity Relationship A Structural Features (N-Substituents, Backbone) B Physicochemical Properties (Lipophilicity, pKa, Steric Hindrance) A->B Dictates C Biological Activity (Potency, Selectivity, ADME) B->C Influences

Caption: The relationship between structure, properties, and activity in tertiary amines.

Section 3: Comparative Analysis with Structural and Functional Analogues

To understand the potential of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, it is essential to compare it with other tertiary amines. This analysis is divided into two parts: comparison with structurally related molecules to understand the impact of subtle chemical changes, and comparison with functionally diverse bioactive molecules to explore potential therapeutic applications.

Comparison with Structurally Related Diamines

Here, we assess how modifying the backbone and N-substituents of the target compound can alter key properties.

Compound NameStructureKey Structural DifferencesPredicted Physicochemical Impact
Target Compound N1-benzyl-N1-methylbut-2-yne-1,4-diamine-Baseline: Rigid, moderately lipophilic.
N1-benzyl-N1-methylbutane-1,4-diamine [6]NCCCCN(C)CC1=CC=CC=C1Saturated butane backbone instead of butyne.Increased conformational flexibility; loss of rigidity may decrease binding affinity for specific targets.
N,N-Diethylbut-2-yne-1,4-diamine [3]CCNC(CC#CCN(CC)CC)CCTwo ethyl groups instead of benzyl and methyl.Decreased lipophilicity and loss of aromatic ring; eliminates potential for π-stacking interactions.
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine [3]C1CC(CCC1NC2C(C2)C3=CC=CC=C3)NCyclohexane backbone and phenylcyclopropyl group .Introduces significant steric bulk and stereochemical complexity, potentially enhancing target selectivity (e.g., for LSD1).[3]
Comparison with Bioactive Tertiary Amines

This comparison explores how the structural features of our target compound might translate to biological activities seen in other well-characterized tertiary amines.

Compound NameTherapeutic Class / TargetMechanism of ActionKey Structural Features for Activity
Cinnamic Acid Derivatives [7]Acetylcholinesterase (AChE) InhibitorsBind to catalytic and peripheral sites of AChE, preventing acetylcholine breakdown.An unsaturated bond and a benzene ring are important for inhibitory activity.[7] The benzyl group in our target compound is a point of similarity.
N-benzyl-N-methyldecan-1-amine (BMDA) [8][9]Anti-inflammatory, Anti-neoplasticDownregulates inflammatory signaling pathways (e.g., NF-κB, JNK/p38 MAPK).[8][9]A long lipophilic decane chain combined with the N-benzyl-N-methyl group. The shared N-benzyl-N-methyl moiety suggests our target could be explored for similar activities.
Quinacrine [3]Antimalarial, AntineoplasticIntercalates into DNA due to its planar acridine ring system.[3]The rigid, planar acridine core is essential. Our target compound lacks a large planar system and is unlikely to act via this mechanism.

Section 4: Experimental Protocols for Comparative Evaluation

To empirically compare the biological potential of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride against other derivatives, standardized assays are required. The following protocols provide a framework for such an evaluation.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
  • Rationale: Based on the structural similarity to some AChE inhibitors (cinnamic acid derivatives), this assay is a logical starting point for screening.[7] This protocol uses the well-established Ellman's method.

  • Materials:

    • AChE from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffered saline (PBS), pH 8.0

    • Test compounds and positive control (e.g., Donepezil)

    • 96-well microplate and plate reader (412 nm)

  • Procedure:

    • Prepare stock solutions of test compounds and controls in DMSO.

    • In a 96-well plate, add 140 µL of PBS, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

    • Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a vehicle control (DMSO without compound).

    • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

Protocol 2: In Vitro Anti-inflammatory Assay
  • Rationale: Given the anti-inflammatory properties of the structurally related BMDA, this assay can determine if the target compound can modulate inflammatory responses in immune cells.[8][9]

  • Materials:

    • RAW 264.7 murine macrophage cell line or human THP-1 monocytes

    • DMEM or RPMI-1640 medium with 10% FBS

    • Lipopolysaccharide (LPS)

    • Test compounds

    • TNF-α ELISA kit

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight (for RAW 264.7) or differentiate into macrophages with PMA (for THP-1).

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response. Include a non-stimulated control and an LPS-only control.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control.

    • Determine the IC₅₀ value for the inhibition of TNF-α production.

cluster_workflow Anti-inflammatory Assay Workflow A 1. Seed & Differentiate Macrophages B 2. Pre-treat with Test Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate 24h C->D E 5. Collect Supernatant D->E F 6. Quantify TNF-α (ELISA) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the in vitro anti-inflammatory evaluation.

Conclusion and Future Perspectives

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a structurally distinct tertiary amine scaffold that holds considerable promise for medicinal chemistry and drug discovery. Its rigid alkyne backbone offers a pre-organized framework for interacting with biological targets, while the N-benzyl and N-methyl groups provide a combination of lipophilicity, aromaticity, and steric influence.

The comparative analysis suggests that its biological activity will be highly dependent on the interplay between this rigidity and the nature of the N-substituents. While it is unlikely to function as a DNA intercalator like quinacrine, its structural elements hint at potential applications in areas such as neuropharmacology (akin to AChE inhibitors) or immunology (akin to BMDA). The provided experimental protocols offer a clear path for elucidating these potential activities.

References

  • CATO. N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. Available from: [Link]

  • Gao, X., et al. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. News Release. Available from: [Link]

  • Fier, P. S., et al. Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available from: [Link]

  • Wilson, W. R., et al. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British Journal of Cancer. Available from: [Link]

  • Wang, J., et al. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Available from: [Link]

  • ResearchGate. The Comparison of Primary, Secondary and Tertiary Amine Ligands on Palladium (II) Complex Ion on Thermo-Physical, Chemical Reactivity, and Biological Properties: A DFT Study. ResearchGate. Available from: [Link]

  • Liu, Z., et al. The Synthesis of Tertiary Alkylamines from Alkyl-Substituted Alkenes Using Amine Umpolung Strategy. Journal of the American Chemical Society. Available from: [Link]

  • PubChem. N1-methylbutane-1,4-diamine dihydrochloride. Available from: [Link]

  • SCIRP. Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Available from: [Link]

  • PubMed. Synthesis and Antimicrobial Activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Available from: [Link]

  • ACS Publications. Journal of Medicinal Chemistry, 2006, Vol. 49, No. I. Available from: [Link]

  • University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Frontiers. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available from: [Link]

  • Google Patents. Processes of manufacturing substituted-1,4-dihydropyridines, improved aqueous solutions thereof, and processes of manufacturing the solutions.
  • ChemCD. n1-benzyl-n1-methylethane-1,2-diamine, boric acid salt. Available from: [Link]

  • Uehara Memorial Foundation. Total Synthesis of Potent Bioactive Natural Products Using Organocatalysts. Available from: [Link]

  • PubMed. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available from: [Link]

Sources

A Comparative Guide to the Binding Affinity of N1-benzyl-N1-methylbut-2-yne-1,4-diamine and Standard Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the binding affinity of the novel compound, N1-benzyl-N1-methylbut-2-yne-1,4-diamine, with established standard inhibitors of Monoamine Oxidase B (MAO-B), selegiline and rasagiline. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.[1][2][3]

Introduction: The Rationale for Comparison

N1-benzyl-N1-methylbut-2-yne-1,4-diamine is a tertiary amine derivative with a but-2-yne backbone.[4] Its structural features, particularly the rigid alkyne linker, suggest potential interactions with specific biological targets.[4] Based on the presence of a propargylamine-like moiety, a key pharmacophore in several known MAO-B inhibitors, we hypothesize that this compound may exhibit inhibitory activity against Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme responsible for the degradation of neurotransmitters like dopamine.[3][5] Inhibiting MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease.[3]

To validate this hypothesis and characterize the potential of N1-benzyl-N1-methylbut-2-yne-1,4-diamine as a novel therapeutic agent, a direct comparison of its binding affinity to MAO-B with that of well-established, clinically approved inhibitors is essential. This guide will focus on two such standard inhibitors:

  • Selegiline (L-deprenyl): An irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[3][6][7] It forms a covalent adduct with the flavin cofactor at the active site of the enzyme.[8][9]

  • Rasagiline: A potent, irreversible, and selective MAO-B inhibitor, also approved for the treatment of Parkinson's disease.[1][3][7][10] Similar to selegiline, it acts by covalently modifying the FAD cofactor of MAO-B.[11][12]

This guide will provide detailed experimental protocols for determining and comparing the binding affinities of these compounds, ensuring scientific integrity and enabling a robust evaluation of N1-benzyl-N1-methylbut-2-yne-1,4-diamine.

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities of the standard inhibitors, selegiline and rasagiline, for MAO-B. The corresponding data for N1-benzyl-N1-methylbut-2-yne-1,4-diamine would be populated upon experimental determination using the methodologies outlined in this guide.

CompoundTargetBinding Affinity (IC50/Ki)Method
Selegiline Human MAO-BIC50: ~0.079 µM (in human brain)Radiometric Assay
Rasagiline Human MAO-BIC50: ~0.014 µM (in human brain)Radiometric Assay
N1-benzyl-N1-methylbut-2-yne-1,4-diamine Human MAO-BTo be determinedITC, SPR, or Fluorescence Polarization

Note: IC50 and Ki values can vary depending on the experimental conditions.[12]

Experimental Methodologies for Determining Binding Affinity

To ensure a comprehensive and reliable comparison, we recommend employing multiple biophysical techniques to characterize the binding interaction between the compounds and MAO-B. The following are detailed protocols for three widely accepted methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14][15][16]

Principle: In an ITC experiment, a solution of the ligand (inhibitor) is titrated into a solution containing the macromolecule (MAO-B). The heat change upon each injection is measured, and the resulting data are fit to a binding model to determine the thermodynamic parameters.

Experimental Protocol:

  • Protein Preparation: Recombinant human MAO-B is expressed and purified to >95% purity. The protein is then dialyzed extensively against the desired assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: N1-benzyl-N1-methylbut-2-yne-1,4-diamine, selegiline, and rasagiline are dissolved in the same dialysis buffer to the desired stock concentrations.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Sample Loading: The MAO-B solution (typically 10-50 µM) is loaded into the sample cell, and the inhibitor solution (typically 100-500 µM) is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the MAO-B solution.

  • Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fit to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd).

Causality Behind Experimental Choices:

  • Buffer Matching: Using the exact same buffer for both protein and ligand is crucial to minimize heats of dilution, which can interfere with the measurement of the heat of binding.[14]

  • Concentration Range: The concentrations of the protein and ligand are chosen to ensure that the c-window (c = [Macromolecule] / Kd) is appropriate for accurate Kd determination.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Purify & Dialyze MAO-B Load_Sample Load MAO-B into Cell P_Prep->Load_Sample L_Prep Dissolve Inhibitors in Dialysis Buffer Load_Ligand Load Inhibitor into Syringe L_Prep->Load_Ligand Titrate Perform Titration Load_Sample->Titrate Load_Ligand->Titrate Integrate Integrate Heat Pulses Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Result Determine Kd, ΔH, and n Fit->Result

Caption: Isothermal Titration Calorimetry (ITC) workflow for determining binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (inhibitor) to a ligand (MAO-B) immobilized on a sensor surface.[17][18] It provides kinetic information (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[18][19]

Principle: A change in mass on the sensor surface due to binding causes a change in the refractive index, which is detected as a shift in the SPR angle. The response is proportional to the amount of bound analyte.

Experimental Protocol:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated, and recombinant human MAO-B is immobilized onto the surface via amine coupling. A reference channel is prepared by performing the same chemistry without protein immobilization.

  • Inhibitor Preparation: A series of concentrations of N1-benzyl-N1-methylbut-2-yne-1,4-diamine, selegiline, and rasagiline are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The inhibitor solutions are injected over the sensor surface at a constant flow rate. The association phase is monitored, followed by a dissociation phase where only running buffer is injected.

  • Data Analysis: The sensorgrams (response units vs. time) from the reference channel are subtracted from the active channel. The resulting data are globally fit to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • Immobilization Level: The amount of immobilized protein is optimized to be low enough to avoid mass transport limitations but high enough to generate a sufficient signal.

  • Reference Channel: The use of a reference channel is critical for subtracting non-specific binding and bulk refractive index changes, ensuring that the observed signal is due to the specific binding interaction.[20]

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Analysis cluster_analysis Data Processing Immobilize Immobilize MAO-B on Sensor Chip Inject Inject Inhibitors over Surface Immobilize->Inject Prep_Analyte Prepare Serial Dilutions of Inhibitors Prep_Analyte->Inject Monitor Monitor Association & Dissociation Inject->Monitor Subtract Reference Subtract Sensorgrams Monitor->Subtract Fit Fit Data to Kinetic Model Subtract->Fit Result Determine ka, kd, and KD Fit->Result

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic and affinity analysis.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule.[21][22][23][24][25] It is well-suited for high-throughput screening of inhibitors.

Principle: A small fluorescent tracer rotates rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule like MAO-B, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive binding assay, an unlabeled inhibitor will displace the tracer, causing a decrease in polarization.

Experimental Protocol:

  • Assay Development: A fluorescently labeled ligand (tracer) that binds to MAO-B with a suitable affinity is identified or synthesized.

  • Assay Setup: In a microplate, a constant concentration of MAO-B and the fluorescent tracer are mixed.

  • Inhibitor Addition: A range of concentrations of the unlabeled inhibitors (N1-benzyl-N1-methylbut-2-yne-1,4-diamine, selegiline, and rasagiline) are added to the wells.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The data are fit to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Tracer Selection: The tracer should have a high affinity for the target protein to ensure a stable signal and should be displaced by the inhibitors being tested.

  • Homogeneous Format: The "mix-and-read" nature of FP assays eliminates the need for separation steps, making it ideal for high-throughput applications and minimizing experimental variability.[24][25]

Workflow Diagram:

FP_Workflow cluster_prep Reagent Preparation cluster_exp Assay Execution cluster_analysis Data Interpretation Prep_Protein Prepare MAO-B Solution Mix Mix MAO-B, Tracer, & Inhibitor in Plate Prep_Protein->Mix Prep_Tracer Prepare Fluorescent Tracer Solution Prep_Tracer->Mix Prep_Inhibitor Prepare Inhibitor Dilution Series Prep_Inhibitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Read Measure Fluorescence Polarization Incubate->Read Plot Plot Polarization vs. [Inhibitor] Read->Plot Fit Fit to Dose-Response Curve Plot->Fit Result Determine IC50 and Ki Fit->Result

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

Discussion and Interpretation of Results

A thorough comparison of the binding affinities obtained from these different methods will provide a comprehensive understanding of the interaction of N1-benzyl-N1-methylbut-2-yne-1,4-diamine with MAO-B.

  • Affinity Ranking: The primary outcome will be the ranking of the binding affinities of the three compounds. A lower Kd, Ki, or IC50 value for N1-benzyl-N1-methylbut-2-yne-1,4-diamine compared to selegiline and rasagiline would indicate a higher binding affinity and suggest that it is a potent inhibitor of MAO-B.

  • Mechanism of Action: ITC can provide insights into the thermodynamics of binding, while SPR can reveal the kinetics of the interaction. For irreversible inhibitors like selegiline and rasagiline, the apparent affinity will be time-dependent. It will be important to determine if N1-benzyl-N1-methylbut-2-yne-1,4-diamine acts as a reversible or irreversible inhibitor.

  • Structure-Activity Relationship (SAR): The binding affinity data, in conjunction with the chemical structures of the compounds, will contribute to understanding the structure-activity relationship for MAO-B inhibition. The presence of the benzyl and methyl groups on the N1 nitrogen of the but-2-yne-1,4-diamine scaffold can be compared to the structures of selegiline and rasagiline to infer key molecular interactions.

Conclusion

This guide outlines a rigorous and multi-faceted approach to comparing the binding affinity of the novel compound N1-benzyl-N1-methylbut-2-yne-1,4-diamine with the standard MAO-B inhibitors, selegiline and rasagiline. By employing a combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization, researchers can obtain robust and reliable data to validate the hypothesized activity of this new compound and assess its potential as a lead candidate for the development of new therapies for neurodegenerative diseases. The detailed protocols and workflows provided herein serve as a self-validating system to ensure the scientific integrity of the investigation.

References

  • Mazzei, L., Ciurli, S., & Zambelli, B. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions. Journal of Visualized Experiments. [Link]

  • Binda, C., et al. (2005). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases. Journal of Medicinal Chemistry. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Protein-Protein Interactions. Current Protocols in Chemical Biology. [Link]

  • Auld, D. S., et al. (2008). A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. Journal of Biomolecular Screening. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • JoVE. (2018). Measuring Enzyme Stability with ITC. Journal of Visualized Experiments. [Link]

  • Wikipedia. Pharmacology of selegiline. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Binda, C., et al. (2005). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. PubMed. [Link]

  • Parkinson's Foundation. MAO-B Inhibitors. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Biocompare. ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. [Link]

  • Binda, C., et al. (2005). Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. ResearchGate. [Link]

  • Todd, M. J., & Gomez, J. (2001). Determining enzyme kinetics via isothermal titration calorimetry. Analytical Biochemistry. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

  • Caccia, C., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in Neurology. [Link]

  • Finberg, J. P., & Youdim, M. B. (2002). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Neuroscience. [Link]

  • Naoi, M., & Maruyama, W. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences. [Link]

  • Fagbuyi, Y., & D'Souza, R. S. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

  • Youdim, M. B., & Finberg, J. P. (2005). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementum. [Link]

  • Eurofins Discovery. Target Binding Characterization. [Link]

  • Vonderheide, A. P., et al. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Bioconjugate Chemistry. [Link]

  • Kalász, H., et al. (2018). SELEGILINE BINDING TO MONOAMINE OXIDASE ENZYME IN THE REAR VIEW MIRROR. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N1-benzyl-N1-methylbut-2-yne-1,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: N1-benzyl-N1-methylbut-2-yne-1,4-diamine analogs. These molecules, characterized by a core propargylamine structure, have garnered significant interest in medicinal chemistry due to their potential as inhibitors of key enzymes implicated in neurodegenerative diseases and cancer, such as monoamine oxidases (MAOs) and histone deacetylases (HDACs). This document will explore the nuances of how structural modifications to this scaffold influence biological activity, offering a comparative analysis supported by experimental data to guide future drug discovery efforts.

Introduction: The Therapeutic Potential of Propargylamines

The propargylamine moiety is a versatile pharmacophore found in several clinically approved drugs, including the anti-Parkinsonian agents selegiline and rasagiline.[1] The reactivity of the alkyne group often leads to mechanism-based inhibition of target enzymes, providing a durable therapeutic effect. The N1-benzyl-N1-methylbut-2-yne-1,4-diamine scaffold offers a flexible platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this family of compounds, focusing on their activity as MAO inhibitors, potential HDAC inhibitors, and anticancer agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N1-benzyl-N1-methylbut-2-yne-1,4-diamine analogs is highly dependent on the nature and position of substituents on the aromatic ring of the benzyl group, modifications to the N1-methyl group, and alterations to the but-2-yne-1,4-diamine backbone.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[2] Selective inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders. Propargylamine derivatives are well-established as potent MAO inhibitors.

The SAR of these analogs as MAO inhibitors reveals several key trends:

  • N-Methyl Group: The presence of the N-methyl group is often crucial for high inhibitory potency. Replacement with a hydrogen atom or larger alkyl groups can lead to a significant decrease or complete loss of activity.[3]

  • Benzyl Ring Substitution: The electronic and steric properties of substituents on the benzyl ring play a pivotal role in both the potency and selectivity of MAO inhibition. Electron-withdrawing or -donating groups at different positions can modulate the affinity for the enzyme's active site.

  • Quaternization of the Nitrogen: Conversion of the tertiary amine to a quaternary ammonium salt can dramatically alter selectivity. For some N-substituted propargylamines, this modification leads to a significant decrease in MAO-B inhibitory potency and a substantial increase in MAO-A inhibition, effectively inverting the selectivity profile.

Table 1: Comparative MAO-B Inhibitory Activity of Propargylamine Analogs

Compound IDStructureMAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
Analog 1 N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine208.5[4]-
Analog 2 N,4-dimethyl-N-(prop-2-ynyl)pent-4-en-2-amine664[4]-
Analog 3 N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine131.5[4]High
Anticancer Activity

The propargylamine scaffold has also been explored for its potential in oncology.[5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis or inhibit enzymes crucial for cancer cell proliferation.

The SAR for anticancer activity highlights the following:

  • Aromatic Substituents: The nature and position of substituents on the benzyl ring can significantly impact cytotoxicity against various cancer cell lines.

  • Linker Modifications: Changes in the but-2-yne-1,4-diamine linker can influence the molecule's ability to interact with its biological target.

Table 2: Comparative Anticancer Activity of Propargylamine Analogs

Compound IDCancer Cell LineIC50 (µM)
Analog 4 MCF-7 (Breast)18.94[5]
Analog 5 MCF-7 (Breast)19.29[5]
Analog 6 MCF-7 (Breast)32.11[5]
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[6] Some N-benzyl substituted compounds have shown promise as HDAC inhibitors.

Key SAR observations for potential HDAC inhibition include:

  • Capping Group: The N-benzyl group can act as a "capping group" that interacts with the surface of the HDAC enzyme. Modifications to this group can influence isoform selectivity. For instance, a 3-thienylmethyl capping group has been shown to be a potent inhibitor of HDAC10.[7]

  • Linker and Zinc-Binding Group: The but-2-yne-1,4-diamine core can serve as a linker, and the terminal amine could potentially be modified to incorporate a zinc-binding group, a critical feature for HDAC inhibition.

Table 3: Comparative HDAC Inhibitory Activity of N-benzyl Analogs

Compound IDHDAC IsoformIC50 (nM)
Analog 7 (3-thienylmethyl cap) HDAC1024[7]
Analog 8 (benzyl cap) HDAC1037[7]
Analog 9 (2-thienylmethyl cap) HDAC10106[7]

Experimental Protocols

General Synthesis of N1-benzyl-N1-methylbut-2-yne-1,4-diamine Analogs

The synthesis of these analogs can be achieved through a multi-step process, often involving a key A³-coupling reaction (aldehyde, alkyne, amine).[8]

Synthesis_Workflow cluster_0 Step 1: Formation of Propargylamine Intermediate cluster_1 Step 2: N-Alkylation cluster_2 Step 3: N-Benzylation A But-2-yne-1,4-diol C 1,4-Dichlorobut-2-yne A->C Chlorination B Thionyl Chloride B->C D 1,4-Dichlorobut-2-yne F N-methylbut-2-yne-1,4-diamine D->F Amination E Methylamine E->F G N-methylbut-2-yne-1,4-diamine I Target Analog G->I Reductive Amination or Direct Alkylation H Substituted Benzyl Halide H->I

Caption: General synthetic workflow for N1-benzyl-N1-methylbut-2-yne-1,4-diamine analogs.

Step-by-step methodology:

  • Synthesis of 1,4-Dihalobut-2-yne: But-2-yne-1,4-diol is reacted with a halogenating agent, such as thionyl chloride or phosphorus tribromide, to yield the corresponding 1,4-dihalobut-2-yne.

  • Formation of the Diamine Backbone: The 1,4-dihalobut-2-yne is then reacted with an excess of methylamine in a suitable solvent to afford N-methylbut-2-yne-1,4-diamine.

  • N-Benzylation: The final step involves the N-benzylation of the secondary amine. This can be achieved either through direct alkylation with a substituted benzyl halide in the presence of a base or via reductive amination with a substituted benzaldehyde and a reducing agent like sodium borohydride.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized analogs against MAO-A and MAO-B is determined using a fluorometric assay.[9]

MAO_Assay_Workflow cluster_0 Enzymatic Reaction cluster_1 Fluorometric Detection MAO MAO-A or MAO-B Enzyme Product Aldehyde + NH3 + H2O2 MAO->Product Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->Product H2O2 Hydrogen Peroxide (H2O2) Fluorescence Fluorescent Product (e.g., Resorufin) H2O2->Fluorescence Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->Fluorescence Oxidation HRP Horseradish Peroxidase (HRP) HRP->Fluorescence

Caption: Principle of the fluorometric MAO inhibition assay.

Procedure:

  • Preparation: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) are prepared in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[9][10]

  • Incubation: The test compounds are pre-incubated with the MAO enzyme for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, fluorogenic probe, and HRP.

  • Detection: The increase in fluorescence is monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a vehicle control. IC50 values are then calculated by fitting the data to a dose-response curve.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the analogs on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

The N1-benzyl-N1-methylbut-2-yne-1,4-diamine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. The insights provided herein, supported by comparative data and detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery and development, paving the way for the rational design of more potent and selective inhibitors targeting MAOs, HDACs, and other enzymes implicated in human diseases.

References

  • ResearchGate. The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. Available from: [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Available from: [Link]

  • ResearchGate. Propargylamine derivatives as MAO-B selective inhibitors. Available from: [Link]

  • PubMed. Effect of Structural Modification of Alkyl N-propargylamines on the Selective Inhibition of Monoamine Oxidase B Activity. Available from: [Link]

  • PubMed. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Organic Syntheses. A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Available from: [Link]

  • PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Available from: [Link]

  • PMC. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Available from: [Link]

  • The Gohlke Group. Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. Available from: [Link]

  • PMC. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Available from: [Link]

  • W&M ScholarWorks. SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Available from: [Link]

  • Organic-Chemistry.org. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available from: [Link]

  • ResearchGate. The IC50 values of compounds against cancer cell lines. Available from: [Link]

  • PubMed. Synthesis of propargylamine mycophenolate analogues and their selective cytotoxic activity towards neuroblastoma SH-SY5Y cell line. Available from: [Link]

  • Wikipedia. Monoamine oxidase inhibitor. Available from: [Link]

Sources

A Comparative Guide to HPLC and GC Analytical Methods for Verifying N1-benzyl-N1-methylbut-2-yne-1,4-diamine Dihydrochloride Purity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a tertiary amine derivative with a rigid alkyne backbone, making it a compound of interest in medicinal chemistry and drug discovery.[1] As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is paramount to ensure safety, efficacy, and reproducibility in downstream applications. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity verification of this compound, offering insights into methodological choices and presenting detailed experimental protocols for researchers, scientists, and drug development professionals.

The synthesis of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride can introduce various impurities, including unreacted starting materials, by-products from side reactions, and positional isomers.[1][2] Therefore, robust analytical methods are essential to identify and quantify these impurities.

Comparative Analysis of Key Analytical Methods

The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the required sensitivity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for the analysis of the dihydrochloride salt form.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like amines to improve volatility and peak shape.[3]
Sensitivity Typically in the ng/mL to µg/mL range.[2]Can reach pg/L to ng/L levels, especially with mass spectrometry (MS) detection.[2]
Precision High, with Relative Standard Deviation (RSD) values typically <2%.[2]High, with RSD values typically <5%.[2]
Impurity Identification Can be coupled with Mass Spectrometry (HPLC-MS) for structural elucidation of unknown impurities.GC-MS is a powerful tool for the identification of volatile impurities and by-products.[2]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization, which adds a step to the workflow and can introduce variability.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds and is particularly well-suited for the analysis of salts like N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.[2] A reversed-phase method is typically employed for separating polar amine compounds from their potential impurities.

Causality Behind Experimental Choices in HPLC
  • Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.[5] For polar amines, which can exhibit poor peak shape on traditional silica-based C18 columns due to interactions with residual silanols, a column with polar endcapping or a polar-embedded phase can be beneficial.[6]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is crucial for protonating the amine functional groups.[7] This ensures good peak shape and consistent retention times.

  • Detector: A UV detector is commonly used, as the benzyl group in the target molecule will have a significant UV absorbance.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Mobile Phase A/B (50:50, v/v).

Sample Preparation:

  • Prepare a stock solution of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride at a concentration of 1 mg/mL in the sample diluent.

  • Further, dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Analysis:

  • Identify the main peak corresponding to N1-benzyl-N1-methylbut-2-yne-1,4-diamine.

  • Identify and quantify any impurity peaks based on their retention times and peak areas.

  • Calculate the purity of the sample by determining the peak area percentage of the main component.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography (GC) for Purity Assessment

GC is a powerful technique for separating and analyzing volatile compounds.[3] For polar and non-volatile compounds like N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, derivatization is typically necessary to increase their volatility and thermal stability.[4]

Causality Behind Experimental Choices in GC
  • Derivatization: The primary and secondary amine groups in the molecule make it highly polar and prone to adsorption on the GC column, leading to poor peak shape and low sensitivity. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating reagent will convert the amines to their less polar and more volatile trimethylsilyl (TMS) derivatives.[4]

  • Column Selection: A low to mid-polarity column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is a good general-purpose choice for the separation of a wide range of organic compounds, including derivatized amines.[8]

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For definitive identification of impurities, a Mass Spectrometer (MS) is the detector of choice.[2]

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5MS or equivalent).

  • Carrier Gas: Helium.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Dichloromethane.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride into a vial.

  • Add 500 µL of anhydrous dichloromethane and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injection Port Temp. 280 °C
Injection Volume 1 µL (Splitless)
Oven Temperature Program Initial 100 °C, hold for 2 min; Ramp at 15 °C/min to 300 °C, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Mass Range 50-550 amu

Data Analysis:

  • Identify the peak corresponding to the derivatized N1-benzyl-N1-methylbut-2-yne-1,4-diamine.

  • Use the mass spectrum to confirm the identity of the main peak and to aid in the structural elucidation of any impurity peaks.

  • Calculate the purity based on the total ion chromatogram (TIC) peak areas.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Add Solvent & Reagent start->dissolve heat Heat (70°C) dissolve->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks (TIC) detect->integrate identify Identify Impurities (MS) integrate->identify calculate Calculate Purity identify->calculate

Caption: GC-MS analysis workflow including derivatization.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride. The choice between the two will depend on the specific goals of the analysis and the available instrumentation.

  • HPLC is the more direct method for the analysis of the dihydrochloride salt, requiring minimal sample preparation. It is an excellent choice for routine quality control and quantification of known and unknown non-volatile impurities.

  • GC-MS , while requiring a derivatization step, offers superior resolving power for volatile impurities and provides rich structural information for their identification.

For comprehensive purity analysis, a multi-faceted approach utilizing both techniques is often the most robust strategy, ensuring the detection and quantification of a wide range of potential impurities.

References

  • A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine - Benchchem.
  • Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC) - Benchchem.
  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry | Journal of Chemical Education - ACS Publications. Available at: [Link]

    • General Method - The Royal Society of Chemistry. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride - CATO. Available at: [Link]

  • N,N'-Dimethyl-1,2-diphenylethylenediamine - Organic Syntheses. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.GOV. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]

Sources

Navigating the Labyrinth of Reproducibility: A Guide to Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

A critical analysis of experimental design and execution is paramount for ensuring the reliability and comparability of scientific findings. This guide delves into the nuances of achieving reproducible results in biological assays, with a specific focus on the challenges and solutions related to the use of chemical probes.

A cornerstone of robust scientific inquiry is the ability to reproduce experimental outcomes. In the realm of biological assays, where a multitude of variables can influence results, ensuring reproducibility is a significant challenge. This guide provides researchers, scientists, and drug development professionals with a framework for designing and executing reproducible biological assays.

At the outset of this investigation, an attempt was made to center this guide on a specific chemical entity, identified by the Chemical Abstracts Service (CAS) number 1396761-90-2. However, a comprehensive search across multiple chemical and scientific databases failed to identify a specific, well-characterized compound associated with this identifier. This highlights a critical and often overlooked aspect of experimental reproducibility: the correct identification and sourcing of research materials. Without a verifiable chemical identity, any experimental data generated would be inherently irreproducible and of questionable scientific value.

Therefore, this guide will proceed with a broader, yet more universally applicable, focus on the principles of reproducibility in biological assays, using hypothetical examples and established best practices.

The Foundation of Reproducibility: Assay Design and Validation

The journey to reproducible data begins long before the first pipette tip touches a reagent. A well-designed and rigorously validated assay is the bedrock upon which reliable results are built. Key considerations include:

  • Clear Definition of Assay Objectives: What specific biological question is the assay designed to answer? A clearly defined endpoint is crucial for selecting the appropriate assay format and interpreting the results.

  • Thorough Understanding of Assay Principles: A deep understanding of the underlying biological and chemical principles of the assay is essential for troubleshooting and identifying potential sources of variability.

  • Selection of Appropriate Reagents and Controls: The quality and consistency of reagents are paramount. This includes cell lines, primary cells, antibodies, enzymes, and chemical compounds. The inclusion of appropriate positive and negative controls is non-negotiable for validating assay performance.

  • Optimization of Assay Parameters: Critical parameters such as incubation times, temperatures, reagent concentrations, and cell densities must be systematically optimized to ensure a robust and reproducible assay window.

The Workflow of a Reproducible Experiment

The following diagram illustrates a generalized workflow for conducting a reproducible biological assay, emphasizing the critical control points at each stage.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Execution cluster_post_experiment Post-Experiment Assay_Design Assay Design & Protocol Development Reagent_QC Reagent Qualification & QC Assay_Design->Reagent_QC Instrument_Cal Instrument Calibration Reagent_QC->Instrument_Cal Sample_Prep Sample Preparation Instrument_Cal->Sample_Prep Assay_Execution Assay Execution Sample_Prep->Assay_Execution Data_Acquisition Data Acquisition Assay_Execution->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Result_Interpretation Result Interpretation Data_Analysis->Result_Interpretation Documentation Documentation & Reporting Result_Interpretation->Documentation

Caption: A generalized workflow for ensuring reproducibility in biological assays.

Comparative Analysis: The Importance of Benchmarking

To contextualize the performance of a new compound or assay, a direct comparison with established alternatives is essential. This comparative analysis should be objective and supported by robust experimental data.

Table 1: Hypothetical Comparison of Two Kinase Inhibitors

ParameterCompound A (Novel)Compound B (Standard)
IC50 (nM) 15 ± 2.5 (n=5)25 ± 4.1 (n=5)
Selectivity (vs. Kinase Panel) High ( >100-fold vs. 100 kinases)Moderate ( >10-fold vs. 25 kinases)
Cellular Potency (EC50, nM) 50 ± 8.7 (n=3)120 ± 15.2 (n=3)
Assay Reproducibility (CV%) < 10%< 15%
Source/Lot Consistency Verified by analytical chemistryAssumed based on supplier data

This table illustrates how quantitative data can be used to objectively compare the performance of two hypothetical compounds. The inclusion of statistical measures (e.g., standard deviation, number of replicates) and clear descriptions of the experimental conditions are crucial for a meaningful comparison.

Detailed Experimental Protocols: A Blueprint for Repetition

A detailed, step-by-step protocol is the single most important document for ensuring that an experiment can be replicated by others. It should be written with enough clarity and detail that a competent scientist in the field can follow it without ambiguity.

Protocol: In Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute kinase to a final concentration of 1 nM in kinase buffer.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in 100% DMSO.

    • Prepare substrate and ATP solution in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the compound serial dilution to a 384-well assay plate.

    • Add 5 µL of the 1 nM kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of detection reagent to stop the reaction and generate a signal.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

The Path Forward: A Call for Transparency and Rigor

Achieving reproducibility in biological assays is a collective responsibility. It requires a commitment to rigorous experimental design, meticulous execution, and transparent reporting. While the initial focus on a specific, yet unidentifiable, chemical compound proved to be a dead end, the principles outlined in this guide provide a universal framework for enhancing the reliability and impact of scientific research. Researchers are encouraged to adopt these best practices to ensure that their findings stand the test of time and contribute meaningfully to the advancement of knowledge.

Safety Operating Guide

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Master Plan: N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Handling complex small-molecule intermediates requires moving beyond basic safety data sheets to implement field-proven, causality-driven logistics. N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (CAS: 1396761-90-2) is a highly versatile building block featuring a rigid alkyne linker, a lipophilic benzyl group, and a dual-amine scaffold stabilized as a dihydrochloride salt[1][2]. While its structural properties make it invaluable for medicinal chemistry and enzymatic interaction studies, these same features dictate strict environmental containment and disposal protocols.

As a Senior Application Scientist, I have designed this operational master plan to provide a self-validating framework for the safe handling, neutralization, and disposal of this compound. This guide ensures absolute compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA standards while mitigating the specific physicochemical risks posed by amine hydrochlorides.

Part 1: Physicochemical Hazard Profile & Causality

To execute a flawless disposal strategy, laboratory personnel must understand the chemical causality driving the protocols.

  • Aqueous Acidity & Corrosivity: Because this compound is a dihydrochloride salt of organic amines, its dissolution in water yields a mildly to moderately acidic solution (pH 3.0–5.0) due to the dissociation of the strong acid/weak base complex. Operational Causality: Mixing unneutralized aqueous waste containing this compound with incompatible streams (e.g., cyanides, sulfides, or bleach) can generate lethal toxic gases (HCN, H₂S, or Cl₂).

  • Environmental Persistence: The benzyl and alkyne moieties impart lipophilic characteristics, while the protonated amine groups can bind strongly to soil and aquatic sediments. Operational Causality: This compound poses a risk of aquatic toxicity and environmental persistence. It must never be disposed of via standard sink drainage; it strictly requires high-temperature RCRA-permitted incineration.

Table 1: Waste Characterization & Segregation Parameters

ParameterValue / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)High dust generation risk; requires wet-wiping for spill decontamination.
Aqueous pH (1% soln) ~3.0 - 5.0Mandatory neutralization prior to aqueous waste bulking.
EPA Waste Code Non-listed (Characteristic: D002 if pH < 2)Manage as Regulated Chemical Waste; strictly prohibit drain disposal.
Incompatibilities Strong oxidizers, strong basesSegregate from nitrates, peroxides, and concentrated alkalis.

Part 2: Step-by-Step Disposal Workflows (Self-Validating Systems)

The National Research Council's emphasizes the critical importance of point-of-generation waste determination and minimization[3]. The following workflows integrate self-validation checks to ensure safety at every operational node.

Workflow A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)

  • Collection: Place all solid waste (e.g., expired chemical, contaminated weigh boats, spatulas, and pipette tips) into a puncture-resistant, sealable container lined with a chemically compatible polyethylene bag.

  • Labeling: Immediately affix a hazardous waste label detailing the contents: "Hazardous Waste: N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride (Toxic/Irritant)".

    • Self-Validation Check: Ensure the label explicitly includes the accumulation start date. This is a strict requirement to comply with [4].

  • Storage & Transfer: Store in a designated solid waste satellite accumulation area (SAA) away from strong oxidizers. Transfer to the central accumulation area (CAA) within your institution's permitted timeframe (e.g., 90 or 180 days) for eventual high-temperature incineration.

Workflow B: Disposal of Aqueous Solutions (Self-Validating Neutralization)

  • Pre-Disposal Assessment: Measure the initial pH of the aqueous waste stream containing the dihydrochloride salt using a calibrated pH meter or broad-spectrum universal indicator paper.

  • Neutralization (Causality-Driven): Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH), while stirring continuously.

    • Why? Neutralizing the excess HCl prevents the corrosive degradation of downstream waste drums and eliminates the risk of violent, gas-evolving reactions during mixed-waste bulking.

  • Self-Validation Check: Re-measure the pH. The system is validated for transfer only when the pH stabilizes strictly between 6.0 and 8.0 . If the pH inadvertently exceeds 8.0, back-titrate dropwise with dilute citric acid until the target range is achieved.

  • Segregation: Pour the neutralized, validated solution into a designated "Aqueous Waste - Non-Halogenated" carboy.

Workflow C: Disposal of Organic Solvent Solutions

  • Compatibility Check: Verify that the primary solvent used for the reaction (e.g., Dichloromethane, Methanol, or DMSO) is compatible with the target waste container material (e.g., HDPE plastic).

  • Transfer: Funnel the solution into the appropriate organic waste drum. Segregate strictly into "Halogenated Organic Waste" (for DCM/Chloroform solutions) or "Non-Halogenated Organic Waste" (for Methanol/DMSO).

  • Secondary Containment: Ensure the waste drum is seated in a secondary containment pallet to capture any potential leaks, aligning with EPA Subpart K regulations for academic and research laboratories[4].

Part 3: Visualizing the Disposal Logic

The following decision-tree diagram illustrates the required operational logic for segregating, neutralizing, and disposing of waste streams containing N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride.

WasteWorkflow Gen Point of Generation (Solid/Liquid Waste) Phase Aqueous or Organic? Gen->Phase Aq Aqueous Stream (Acidic due to HCl) Phase->Aq Water-based Org Organic Stream (Halogenated/Non-Halogenated) Phase->Org Solvent-based Neut Neutralize to pH 6-8 (Self-Validation Check) Aq->Neut OrgWaste Organic Waste Drum (EPA RCRA Compliant) Org->OrgWaste AqWaste Aqueous Waste Drum (Heavy Metal Free) Neut->AqWaste pH Confirmed Disp Licensed RCRA Incineration OrgWaste->Disp AqWaste->Disp

Figure 1: Workflow for segregation, neutralization, and disposal of amine hydrochloride waste.

Part 4: Spill Response & Decommissioning

In the event of an accidental release, immediate and calculated containment is required to prevent environmental contamination and personnel exposure.

  • Solid Spills: Do not sweep the dry powder, as this aerosolizes the active intermediate. Causality: Inhalation of fine amine hydrochloride dust can cause severe mucosal irritation and respiratory distress. Instead, cover the spill with damp paper towels (using water or ethanol) to suppress dust generation. Carefully wipe up the material and place it directly into a solid hazardous waste container.

  • Liquid Spills: Contain the liquid spill using an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents (like sawdust) if the solvent vehicle possesses oxidizing properties.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Validate the cleanliness of the area via visual inspection and by swabbing the surface with pH paper to ensure no residual acidic hydrochloride salts remain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Center for Biotechnology Information (NCBI). URL:[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. URL:[Link]

Sources

Personal protective equipment for handling N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Guide for Handling N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Introduction: A Proactive Stance on Laboratory Safety

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a specialized research chemical. Due to its specific nature, comprehensive hazard data is not widely available. Therefore, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. This guide provides a framework for its safe handling, grounded in the principles of chemical safety for analogous compounds, including benzylamines, alkynes, and diamine salts. The following protocols are designed to empower researchers to work safely and effectively, minimizing exposure and mitigating risks.

Anticipated Hazards: A Structural Assessment

A thorough risk assessment begins with an analysis of the compound's structural motifs to anticipate potential hazards.

  • Benzylamine Moiety: Benzylamines can be corrosive and are known to cause severe skin burns and eye damage.[1][2][3] They can also be harmful if inhaled or absorbed through the skin, potentially causing respiratory irritation.[1][2][4]

  • Alkyne Functionality: Alkynes are a class of highly reactive hydrocarbons. They can be flammable and may form explosive mixtures with air, especially in the presence of an ignition source.[5]

  • Diamine Dihydrochloride Salt: As a dihydrochloride salt, the compound is likely a crystalline solid. The primary concern with powdered solids is the potential for inhalation, which can cause respiratory irritation. The hydrochloride salt may also contribute to the compound's corrosivity.

Given these structural features, N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride should be presumed to be a corrosive, irritant, and potentially flammable substance.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is essential to prevent all routes of exposure.[6][7][8][9]

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing (Solid) Safety goggles with side shieldsNitrile gloves (double-gloving recommended)Long-sleeved lab coatN95 respirator or work in a chemical fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile glovesChemical-resistant apron over a lab coatWork in a chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLab coatWork in a chemical fume hood
  • Eye and Face Protection: Given the corrosive nature of benzylamines, robust eye protection is non-negotiable.[1] Chemical splash goggles are essential when handling solutions to protect against splashes.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when preparing solutions or during transfers.[9]

  • Hand Protection: Nitrile gloves are recommended for their broad chemical resistance.[7][9] Since direct skin contact can be harmful, it is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]

  • Body Protection: A standard lab coat protects against incidental contact.[6][10] When handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[7]

  • Respiratory Protection: To prevent the inhalation of fine powders, weighing and dispensing should be performed in a chemical fume hood or while wearing an N95 respirator.[6][9] All subsequent handling of the compound, especially when in solution, must be conducted in a well-ventilated chemical fume hood to avoid inhaling potentially harmful vapors.[1][5]

Operational and Disposal Protocols

Workflow for Safe Handling of Potentially Hazardous Research Chemicals

start Start: New Experiment with N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride review_sds Review Safety Information (Treat as hazardous due to lack of specific data) start->review_sds identify_hazards Identify Potential Hazards: - Corrosive (Benzylamine) - Irritant (Diamine Salt) - Flammable (Alkyne) review_sds->identify_hazards select_ppe Select Appropriate PPE (Refer to PPE Table) identify_hazards->select_ppe handling_location Determine Handling Location select_ppe->handling_location fume_hood Work in a Chemical Fume Hood handling_location->fume_hood Solutions & Reactions weighing Weighing Solid: Use N95 respirator if not in a fume hood handling_location->weighing Weighing Solid procedure Execute Experimental Procedure fume_hood->procedure weighing->procedure waste_segregation Segregate Waste: - Solid Waste - Liquid Waste (Halogenated/Non-halogenated) - Contaminated PPE procedure->waste_segregation disposal Dispose of Waste via Institutional EHS Protocols waste_segregation->disposal end End of Procedure disposal->end

Caption: Workflow for PPE selection and safe handling.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above (safety goggles, nitrile gloves, lab coat, and an N95 respirator if not in a fume hood).

  • Work Area: Conduct this procedure in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation of airborne particles.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weighing vessel. Avoid creating dust.

  • Cleaning: After dispensing, securely close the stock container. Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as solid hazardous waste.

  • Preparation: Don chemical splash goggles, a face shield, a chemical-resistant apron over your lab coat, and nitrile gloves.

  • Work Area: All solution preparations must be performed inside a certified chemical fume hood.

  • Dissolution: Slowly add the weighed solid to the solvent in a suitable flask. Be mindful of any potential exothermic reactions. If the dissolution is exothermic, add the solid in small portions and allow the solution to cool before adding more.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the solid completely. Keep the container capped when not actively adding reagents.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][11] Remove contaminated clothing while continuing to flush.[3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

  • Solid Waste: Unused N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed container for solid hazardous waste.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a designated container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not pour any amount down the drain.[12][13] Amine-containing waste should be kept separate from other waste streams to prevent hazardous reactions.[13][14]

  • Empty Containers: Triple-rinse the empty container with a suitable solvent.[12] Collect the rinsate as liquid hazardous waste.[12] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[12]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[12]

References

  • Chemistry Alkynes | SATHEE JEE. (n.d.).
  • International Paint. (2020, November 6). Safety Data Sheet INTERLINE 994 PART B.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Sdfine. (n.d.). BENZYLAMINE.
  • Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • IPCS. (n.d.). ICSC 1338 - BENZYLAMINE.
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • Labtag. (2023, May 18). Personal Protective Equipment & Keeping Lab Personnel Safe. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
  • Carl ROTH. (2016, May 24). H₂N-PEG4-Alkyne - Safety Data Sheet.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • Chemistry Department Safety Manual. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.